Lopinavir Metabolite M-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUMJBRVYHIASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Lopinavir Metabolite M-1, a primary oxidative metabolite of the antiretroviral drug Lopinavir. This document details the metabolic pathway, proposed synthesis, and analytical characterization of this significant metabolite, offering valuable insights for researchers in drug metabolism, pharmacology, and medicinal chemistry.
Introduction
Lopinavir, a potent HIV-1 protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART). When administered, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] This metabolic process leads to the formation of several oxidative metabolites, with Metabolite M-1 (M-1) being one of the most prominent.[1] Understanding the synthesis and biological activity of M-1 is crucial for a complete comprehension of Lopinavir's pharmacokinetics, potential drug-drug interactions, and overall therapeutic profile.
This compound is formed through the hydroxylation of the parent drug.[1] Despite being a metabolite, M-1 has been shown to retain significant antiviral activity, inhibiting the HIV protease with a high affinity.[3] This guide provides available information on its synthesis and detailed characterization.
Metabolic Pathway of Lopinavir to Metabolite M-1
The biotransformation of Lopinavir to Metabolite M-1 is an oxidative reaction catalyzed by the CYP3A4 enzyme.[4] This process involves the introduction of a hydroxyl group onto the Lopinavir molecule. The metabolic pathway is a critical aspect of Lopinavir's disposition in the body and is significantly influenced by co-administered drugs that can inhibit or induce CYP3A4 activity, such as Ritonavir.[4]
Below is a diagram illustrating the metabolic conversion of Lopinavir to its M-1 metabolite.
Caption: Metabolic conversion of Lopinavir to Metabolite M-1.
Synthesis of this compound
A general workflow for such a synthesis is outlined below:
Caption: Proposed workflow for the synthesis and purification of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Physicochemical and Biological Properties
A summary of the known quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C37H46N4O6 | [5] |
| Molecular Weight | 642.78 g/mol | [3] |
| CAS Number | 192725-39-6 | [5] |
| HIV Protease Inhibition (Ki) | 0.7 pM | [3] |
| Antiviral Activity (EC50 in MT-4 cells) | 1.413 µM | [3] |
Recommended Analytical Methods
The following experimental protocols are recommended for the comprehensive characterization of this compound.
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized metabolite and for purification.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer like ammonium acetate). The exact gradient should be optimized to achieve good separation from Lopinavir and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
4.2.2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elucidate the structure of the metabolite.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for Lopinavir and its metabolites.
-
Analysis: Obtain the full scan mass spectrum to determine the [M+H]+ ion, which should correspond to the calculated molecular weight of M-1. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can be compared to the fragmentation of the Lopinavir standard to identify the site of hydroxylation.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed structural information and confirm the exact position of the hydroxyl group.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To observe the proton signals and their chemical environment. The introduction of a hydroxyl group will cause shifts in the signals of neighboring protons.
-
¹³C NMR: To identify all carbon atoms in the molecule. The carbon atom bearing the new hydroxyl group will show a significant downfield shift.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and definitively assign the structure of the metabolite.
-
-
Sample Preparation: Dissolve a sufficient amount of the purified metabolite in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
Experimental Workflow for Characterization
The logical flow for the characterization of synthesized this compound is depicted in the diagram below.
Caption: Workflow for the analytical characterization of this compound.
Conclusion
This technical guide has summarized the available information on the synthesis and characterization of this compound. The metabolic pathway via CYP3A4 is well-established. While a specific, detailed synthesis protocol is not publicly available, a plausible synthetic strategy has been proposed. The guide also provides a comprehensive set of recommended analytical methods and workflows for the unambiguous characterization of this important metabolite. The data and protocols presented herein are intended to be a valuable resource for researchers working on the metabolism, pharmacology, and development of antiretroviral agents. Further research to fully elucidate the synthesis and biological activity of Lopinavir's metabolites will continue to be of high importance in the field of HIV therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effects of cytochrome P450 3A (CYP3A) and the drug transporters P-glycoprotein (MDR1/ABCB1) and MRP2 (ABCC2) on the pharmacokinetics of lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lopinavir, a potent HIV-1 protease inhibitor, undergoes extensive oxidative metabolism in the body, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. One of its major metabolites is designated as M-1. This technical guide provides a comprehensive overview of the chemical properties, structure, and metabolic pathway of Lopinavir Metabolite M-1, intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.
Chemical Properties and Structure
This compound is an active metabolite of Lopinavir, meaning it retains a degree of biological activity, specifically the inhibition of HIV protease.[1] Its formation involves the oxidation of the parent drug.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methylbutanamide | Internal Compilation |
| Molecular Formula | C37H46N4O6 | [2] |
| Molecular Weight | 642.78 g/mol | [2] |
| CAS Number | 192725-39-6 | [2] |
| Biological Activity | Active metabolite of Lopinavir; HIV protease inhibitor with a Ki of 0.7 pM.[1] | [1] |
| Predicted logP | 3.91 | [3] (for Lopinavir) |
| Predicted pKa (Strongest Acidic) | 13.39 | [3] (for Lopinavir) |
| Predicted pKa (Strongest Basic) | -1.5 | [3] (for Lopinavir) |
Note: Some physicochemical properties are predicted based on the parent compound, Lopinavir, as specific experimental data for Metabolite M-1 is limited.
Structure:
The chemical structure of this compound is depicted below. The key structural difference from the parent compound, Lopinavir, is the oxidation on the tetrahydropyrimidinone ring.
Caption: 2D structure of the 2,4-dioxotetrahydropyrimidinyl moiety of this compound.
Metabolic Pathway
Lopinavir is extensively metabolized by CYP3A4 in the liver. The formation of Metabolite M-1 is a key step in this metabolic cascade. The biotransformation is significantly inhibited by Ritonavir, a potent CYP3A4 inhibitor, which is co-administered with Lopinavir to boost its plasma concentrations and therapeutic efficacy.
Caption: Metabolic pathway of Lopinavir to Metabolite M-1.
Experimental Protocols
Synthesis of Lopinavir Impurities (General Approach)
Synthesis of (2S,3S,5S)-5-Amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol: [2]
-
Debenzylation: (2S,3S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol is treated with ammonium formate and 5% palladium on charcoal in methanol at room temperature.[2]
-
The reaction mixture is heated to 50°C for approximately 2 hours to complete the debenzylation.[2]
-
After cooling, the palladium on charcoal is removed by filtration under a nitrogen atmosphere.[2]
-
The methanol filtrate is concentrated under reduced pressure.[2]
-
The resulting residue is dissolved in ethyl acetate and washed with water and aqueous sodium chloride.[2]
-
The organic layer is concentrated to yield the diamino alcohol product.[2]
This intermediate can then be further reacted to form Lopinavir or its analogs. The synthesis of Metabolite M-1 would require the introduction of the 2,4-dioxotetrahydropyrimidinyl moiety and subsequent specific oxidation.
Isolation and Characterization from Biological Matrices (General Workflow)
The analysis of Lopinavir and its metabolites in biological samples like plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: General workflow for the analysis of Lopinavir metabolites.
Detailed Methodological Considerations:
-
Sample Preparation:
-
Protein Precipitation: A common first step to remove proteins from plasma samples is precipitation with a solvent like acetonitrile.[4]
-
Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE with a solvent such as ethyl acetate can be used to further purify and concentrate the analytes.[4]
-
Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This technique can also be employed for sample clean-up.[2]
-
-
LC-MS/MS Analysis:
-
Chromatography: A reversed-phase C18 column is frequently used for the separation of Lopinavir and its metabolites.[4] The mobile phase often consists of a mixture of acetonitrile and water with a modifier like formic acid.[4]
-
Mass Spectrometry: Detection is typically performed using a tandem mass spectrometer in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Lopinavir and its metabolites.[4] For Lopinavir, a common transition is m/z 629.6 → 155.2.[4]
-
-
Isolation from In Vitro Systems (e.g., Human Liver Microsomes):
-
Incubation: Lopinavir is incubated with human liver microsomes in the presence of an NADPH-generating system to facilitate metabolism.
-
Quenching: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile.
-
Centrifugation: The mixture is centrifuged to pellet the microsomal proteins.
-
Extraction: The supernatant containing the metabolites is collected and can be further purified using techniques like solid-phase extraction (SPE) or LLE before LC-MS/MS analysis.
-
Conclusion
This compound is a significant product of the CYP3A4-mediated metabolism of Lopinavir. Understanding its chemical properties, structure, and the pathways leading to its formation is crucial for a comprehensive understanding of Lopinavir's pharmacokinetics and potential drug-drug interactions. While detailed synthetic protocols for M-1 are not widely published, established analytical techniques like LC-MS/MS provide robust methods for its detection and quantification in biological matrices. Further research into the specific biological activity and potential toxicological profile of Metabolite M-1 would be beneficial for a complete characterization of Lopinavir's metabolic fate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Lopinavir (HMDB0015539) [hmdb.ca]
- 4. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antiviral activity of Lopinavir Metabolite M-1, a key active metabolite of the HIV protease inhibitor, lopinavir. This document summarizes crucial quantitative data, outlines detailed experimental methodologies for key assays, and presents visual representations of metabolic and experimental workflows.
Executive Summary
Lopinavir, a cornerstone of antiretroviral therapy, undergoes extensive metabolism primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] One of its major metabolites, M-1, has demonstrated significant antiviral activity against the Human Immunodeficiency Virus (HIV) in vitro. This guide focuses on the characterization of this activity, providing researchers with essential data and protocols for further investigation and drug development efforts.
Quantitative Antiviral Activity Data
The in vitro antiviral potency of this compound has been quantified through enzymatic and cell-based assays. The key parameters are summarized in the table below.
| Parameter | Value | Assay Type | Target | Cell Line | Conditions | Reference |
| K_i | 0.7 pM | Enzymatic Assay | HIV Protease | N/A | N/A | [3][4] |
| EC_50 | 1.413 µM | Cell-Based Assay | HIV-1_IIIB_ | MT-4 | In the presence of 50% human serum | [3][4] |
Table 1: Quantitative In Vitro Antiviral Activity of this compound against HIV
Experimental Protocols
The determination of the antiviral activity of this compound involves two primary types of in vitro assays: an enzymatic assay to measure the inhibition of the viral protease and a cell-based assay to assess the inhibition of viral replication in a cellular context.
HIV-1 Protease Inhibition Assay (Ki Determination)
This assay quantifies the inhibitory constant (Ki) of a compound against the HIV-1 protease enzyme. A common method is a fluorometric assay.
Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorophore and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a lower fluorescence signal.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate
-
Assay Buffer (e.g., 0.25 M potassium phosphate buffer, pH 5.6, containing glycerol, EDTA, and DTT)[5]
-
This compound (test compound)
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the recombinant HIV-1 protease to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for a predetermined time to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically over time at an excitation/emission wavelength pair appropriate for the fluorophore (e.g., Ex/Em = 330/450 nm).[6]
-
The initial reaction velocities are calculated from the linear phase of the fluorescence curves.
-
The Ki value is determined by fitting the data to the Michaelis-Menten equation, modified for competitive inhibition.
Anti-HIV-1 Cell-Based Assay (EC50 Determination in MT-4 Cells)
This assay determines the effective concentration of a compound that inhibits 50% of viral replication in a cell culture model. The MT-4 cell line, a human T-cell line, is highly susceptible to HIV infection and is commonly used for this purpose.[3][7]
Principle: MT-4 cells are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is measured. This can be done by assessing the cytopathic effect of the virus (i.e., cell death), quantifying viral antigens, or measuring the activity of viral enzymes like reverse transcriptase. A common method to assess cell viability is the MTT assay.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., HIV-1_IIIB_)
-
Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
-
This compound (test compound)
-
Human serum (as required by the specific protocol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed MT-4 cells in a 96-well microplate.
-
Prepare serial dilutions of this compound in culture medium. The original study for M-1 included 50% human serum in the medium.[4]
-
Add the diluted compound to the wells containing the MT-4 cells.
-
Infect the cells by adding a standardized amount of HIV-1 stock to each well, except for the uninfected control wells.
-
Incubate the plate for 4-5 days at 37°C in a humidified CO2 incubator.[7]
-
After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance values are proportional to the number of viable cells. The data is then plotted as cell viability versus drug concentration, and the EC50 value is calculated as the concentration at which the compound protects 50% of the cells from the viral cytopathic effect.
Visualizations
Lopinavir Metabolism to Metabolite M-1
Lopinavir is metabolized in the liver by the CYP3A4 enzyme, leading to the formation of several metabolites, including the active M-1 metabolite. This process is a critical consideration in the pharmacology of lopinavir.
Caption: Metabolic pathway of Lopinavir to its active M-1 metabolite via CYP3A4 oxidation.
Experimental Workflow for In Vitro Anti-HIV Activity Assessment
The following diagram illustrates the general workflow for determining the in vitro antiviral activity of a test compound like this compound.
Caption: General experimental workflow for determining the EC50 of an antiviral compound.
References
- 1. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of cytochrome P450 3A (CYP3A) and the drug transporters P-glycoprotein (MDR1/ABCB1) and MRP2 (ABCC2) on the pharmacokinetics of lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. abcam.cn [abcam.cn]
- 7. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lopinavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. Co-formulated with ritonavir, another protease inhibitor, lopinavir's efficacy is significantly enhanced. This "boosting" effect of ritonavir is primarily due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system, which is the principal metabolic pathway for lopinavir.[1][2][3][4] Understanding the metabolism of lopinavir is crucial for optimizing its therapeutic efficacy, minimizing drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the discovery and identification of lopinavir metabolites, detailing the metabolic pathways, experimental protocols for their identification and characterization, and available quantitative data.
Lopinavir Metabolism: Pathways and Key Enzymes
Lopinavir undergoes extensive and rapid oxidative metabolism, almost exclusively mediated by the hepatic CYP3A isoenzymes, with CYP3A4 being the major contributor.[3][4][5] This rapid metabolism results in low bioavailability when lopinavir is administered alone. The co-administration of ritonavir, a strong inhibitor of CYP3A4, significantly suppresses the first-pass metabolism of lopinavir, leading to a substantial increase in its plasma concentrations and therapeutic efficacy.[1][2][3][4]
The primary metabolic transformation of lopinavir involves oxidation. At least 13 oxidative metabolites have been identified in humans.[5] The most predominant of these are the C-4 oxidation products of the cyclic urea moiety, designated as M1, M3, and M4.[3] In addition to these major metabolites, studies have also identified twelve glutathione (GSH)-trapped reactive metabolites and three semicarbazide-trapped reactive metabolites, indicating the formation of chemically reactive intermediates during lopinavir's biotransformation.[1][2] The major metabolites excreted in human feces have been designated as M-3/4, M-9/10, and M-11/12/13/14/15.[6]
While CYP3A4 is the primary enzyme, lopinavir/ritonavir therapy has also been shown to induce other cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP2C19.[7][8] This induction can have clinical implications, potentially altering the metabolism of co-administered drugs that are substrates for these enzymes.
Data Presentation: Quantitative Analysis of Lopinavir and its Metabolites
Quantitative data on lopinavir pharmacokinetics is well-documented. However, specific quantitative data for its individual metabolites in human plasma are less readily available in the public domain. The following tables summarize the available quantitative information.
| Pharmacokinetic Parameter | Value | Condition | Reference |
| Lopinavir Elimination Half-life | 4-6 hours | With Ritonavir (400/100mg twice daily) | [4] |
| Lopinavir Apparent Oral Clearance | 6-7 L/h | With Ritonavir (400/100mg twice daily) | [4] |
| Unchanged Lopinavir in Urine | < 3% of dose | With Ritonavir | [4] |
| Unchanged Lopinavir in Feces | ~20% of dose | With Ritonavir | [4] |
| Lopinavir Metabolite M-1 Ki | 0.7 pM | In vitro HIV protease inhibition | |
| This compound EC50 | 1.413 µM | Antiviral activity in MT-4 cells |
Experimental Protocols
Identification of Lopinavir Metabolites using LC-MS/MS
The identification of lopinavir metabolites in biological matrices is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methods used for the quantification of lopinavir, adapted for metabolite discovery.
a) Sample Preparation (Human Plasma)
-
To 1 mL of human plasma, add an internal standard (e.g., a structurally similar compound not expected to be present in the sample).
-
Perform a liquid-liquid extraction with a suitable organic solvent, such as a mixture of ethyl acetate and n-hexane.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume (e.g., 200 µL) of the mobile phase.
b) Chromatographic Separation (HPLC)
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed to separate metabolites of varying polarities. A common mobile phase consists of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 20-30 minutes is a typical starting point.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 30-40°C.
c) Mass Spectrometric Detection (MS/MS)
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Scan Mode: For initial discovery, a full scan mode is used to detect all potential metabolite ions. Product ion scanning of the most abundant ions is then performed to obtain fragmentation patterns for structural elucidation.
-
Collision Energy: Varies depending on the precursor ion, typically in the range of 20-40 eV.
-
Data Analysis: Metabolites are identified by comparing their retention times and mass spectra (including precursor and product ions) with those of the parent drug and known metabolic pathways.
Synthesis of Lopinavir Metabolites
The synthesis of the major oxidative metabolites of lopinavir (e.g., M1, M3, and M4) is essential for their structural confirmation and for generating standards for quantitative analysis and pharmacological testing. A general approach to synthesizing these hydroxylated metabolites involves the following conceptual steps, as inferred from synthetic strategies for related compounds:
-
Protection of reactive groups: The secondary alcohol and amine functionalities on the lopinavir backbone may need to be protected to ensure selective oxidation at the desired position (C-4 of the cyclic urea).
-
Oxidation: A suitable oxidizing agent is used to introduce a hydroxyl group at the C-4 position of the cyclic urea.
-
Deprotection: The protecting groups are removed to yield the final metabolite.
-
Purification: The synthesized metabolite is purified using techniques such as column chromatography and recrystallization.
-
Characterization: The structure of the synthesized metabolite is confirmed using spectroscopic methods like NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
In Vitro Antiviral Activity Assay
The antiviral activity of lopinavir metabolites against HIV can be assessed using various in vitro assays. A common method is the MT-4 cell-based assay.
-
Cell Culture: MT-4 cells, a human T-cell line, are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: The synthesized lopinavir metabolite is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Infection: MT-4 cells are infected with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted metabolite is added to the cell cultures. A positive control (e.g., lopinavir) and a negative control (no drug) are included.
-
Incubation: The treated and infected cells are incubated at 37°C in a humidified 5% CO₂ atmosphere for 4-5 days.
-
Assessment of Viral Replication: The extent of viral replication is determined by measuring a relevant endpoint, such as:
-
Cytopathic Effect (CPE): Viral-induced cell death is quantified using a colorimetric assay (e.g., MTT or XTT assay).
-
p24 Antigen ELISA: The concentration of the viral core protein p24 in the culture supernatant is measured by ELISA.
-
-
Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of the metabolite that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the log of the drug concentration.
Visualization of Lopinavir Metabolism and Experimental Workflow
Metabolic Pathway of Lopinavir
A definitive metabolic pathway diagram with the chemical structures of the M1, M3, and M4 metabolites cannot be generated at this time due to the lack of publicly available structural information. The following diagram illustrates the conceptual pathway of lopinavir metabolism.
Caption: Conceptual metabolic pathway of Lopinavir.
Experimental Workflow for Metabolite Identification
Caption: Workflow for Lopinavir metabolite identification.
Conclusion
The metabolism of lopinavir is a complex process primarily driven by CYP3A4, leading to the formation of numerous metabolites. The co-administration of ritonavir is essential to inhibit this extensive metabolism and maintain therapeutic concentrations of lopinavir. While the major oxidative metabolites, M1, M3, and M4, have been identified, further research is needed to fully elucidate the structures of all metabolites, quantify their plasma concentrations, and comprehensively evaluate their pharmacological activity. The experimental protocols and analytical techniques described in this guide provide a framework for researchers to continue to advance our understanding of lopinavir's biotransformation, which is critical for the continued safe and effective use of this important antiretroviral agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics of plasma lopinavir/ritonavir following the administration of 400/100 mg, 200/150 mg and 200/50 mg twice daily in HIV-negative volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
For immediate release:
This technical guide provides researchers, scientists, and drug development professionals with essential information regarding Lopinavir Metabolite M-1, a primary oxidative metabolite of the HIV-1 protease inhibitor, Lopinavir. This document outlines the chemical identifiers, reference standards, metabolic pathways, and detailed analytical methodologies for the accurate quantification of this metabolite.
Core Data Summary
A comprehensive summary of the key quantitative data for this compound is presented below, facilitating easy reference and comparison.
| Parameter | Value | Reference(s) |
| CAS Number | 192725-39-6 | [1] |
| Molecular Formula | C₃₇H₄₆N₄O₆ | [1] |
| Molecular Weight | 642.78 g/mol | [1] |
Reference Standards
The availability of certified reference standards is critical for the accurate quantification and identification of this compound in biological matrices. Several commercial suppliers offer this standard.
| Supplier | Product Name | Catalog Number |
| Daicel Pharma | Lopinavir Metabolite M1 Impurity | DCTI-A-000192[2] |
| LGC Standards | This compound | TRC-L469485[1] |
| MedChemExpress | This compound | HY-136703[3][4] |
Metabolic Pathway of Lopinavir
Lopinavir undergoes extensive oxidative metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[5] This metabolic process leads to the formation of several metabolites, with M-1 being a significant product of hydroxylation. The co-administration of Lopinavir with Ritonavir, a potent CYP3A4 inhibitor, is a standard clinical practice to boost Lopinavir's plasma concentrations by reducing its metabolism.[5][6]
Figure 1: Metabolic pathway of Lopinavir to Metabolite M-1.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This section provides a detailed methodology for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7] This protocol is a composite of established methods for Lopinavir and its metabolites.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Human plasma (K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min[8]
-
Injection Volume: 5 µL[8]
-
Gradient Elution:
-
Start with 20% B, hold for 0.5 min.
-
Linearly increase to 95% B over 2.0 min.
-
Hold at 95% B for 1.0 min.
-
Return to 20% B in 0.1 min and re-equilibrate for 1.4 min.
-
Total run time: approximately 5 minutes.
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z) for this compound: To be determined by direct infusion of the reference standard.
-
Product Ion (m/z) for this compound: To be determined by fragmentation of the precursor ion.
-
Precursor Ion (m/z) for IS: Specific to the chosen internal standard.
-
Product Ion (m/z) for IS: Specific to the chosen internal standard.
Note: The specific mass transitions for Lopinavir (parent drug) have been reported as m/z 629.83 → 447.38.[8] The transitions for Metabolite M-1 will need to be optimized based on its structure.
Figure 2: Experimental workflow for sample preparation and analysis.
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the best fit for the calibration curve.
-
Quantify the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the analytical method may be required.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Lopinavir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lopinavir, a critical protease inhibitor in the management of HIV-1 infection, is characterized by extensive and rapid metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This rapid clearance necessitates its co-administration with a low dose of ritonavir, a potent CYP3A4 inhibitor, to "boost" its plasma concentrations and therapeutic efficacy. This technical guide provides an in-depth exploration of the metabolic pathway of lopinavir by CYP3A4, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows. Understanding this metabolic pathway is crucial for optimizing antiretroviral therapies, managing drug-drug interactions, and guiding the development of new therapeutic agents.
Introduction
Lopinavir is a peptidomimetic inhibitor of the HIV-1 protease, an enzyme essential for the production of mature, infectious virions. Despite its potent antiviral activity, lopinavir's clinical utility when administered alone is limited by its poor oral bioavailability and extensive first-pass metabolism in the liver and intestine. The primary enzyme responsible for this metabolic clearance is CYP3A4, with a minor contribution from CYP3A5. To overcome this, lopinavir is co-formulated with ritonavir, another protease inhibitor that acts as a powerful mechanism-based inhibitor of CYP3A4. This "boosting" strategy significantly increases lopinavir's plasma concentrations and extends its half-life, allowing for effective viral suppression.
This guide will focus on the core aspects of lopinavir's interaction with CYP3A4, including the kinetics of its metabolism, the formation of its major metabolites, and the experimental methodologies used to study these processes.
Lopinavir Metabolism Pathway by CYP3A4
The metabolism of lopinavir by CYP3A4 is a complex process involving several oxidative pathways. The primary routes of metabolism involve oxidation, leading to the formation of both stable metabolites and reactive intermediates.
Major Oxidative Metabolites
In vitro studies with human liver microsomes have identified at least 13 oxidative metabolites of lopinavir. The predominant metabolites found in plasma are the C-4 oxidation products, designated as M1, M3, and M4. These metabolites are formed through hydroxylation reactions on the lopinavir molecule. While the precise structures of all minor metabolites have not been fully elucidated, the structures of the major metabolites have been identified.
Bioactivation and Reactive Metabolites
In addition to the formation of stable oxidative metabolites, CYP3A4 can also bioactivate lopinavir to reactive intermediates. A study by Li et al. (2012) identified twelve glutathione (GSH)-trapped and three semicarbazide-trapped reactive metabolites of lopinavir in incubations with human liver microsomes and cDNA-expressed CYP3A4. This indicates the formation of electrophilic intermediates, such as epoxides or aldehydes, which have the potential to covalently bind to cellular macromolecules, a process that can be associated with drug-induced toxicities. The co-administration of ritonavir has been shown to effectively suppress all pathways of lopinavir bioactivation by inhibiting CYP3A4.
The following diagram illustrates the metabolic pathway of lopinavir by CYP3A4, highlighting the formation of major metabolites and reactive intermediates.
Figure 1: Lopinavir Metabolism by CYP3A4.
Quantitative Data on Lopinavir Metabolism
The following tables summarize the available quantitative data on the metabolism of lopinavir by CYP3A4 and the inhibitory effect of ritonavir. Due to the rapid metabolism of lopinavir, obtaining precise kinetic parameters (Km and Vmax) in the absence of an inhibitor is challenging.
Table 1: Kinetic Parameters of Lopinavir Metabolism by CYP3A4
| Parameter | Value | Enzyme Source | Reference |
| Km | Not consistently reported | Recombinant CYP3A4 / HLM | - |
| Vmax | Not consistently reported | Recombinant CYP3A4 / HLM | - |
| Intrinsic Clearance (in vitro) | High | Human Liver Microsomes |
Note: The rapid metabolism of lopinavir makes it difficult to determine accurate Km and Vmax values in vitro without the presence of an inhibitor. The intrinsic clearance is consistently reported as high, indicating efficient metabolism.
Table 2: Inhibition of Lopinavir Metabolism by Ritonavir
| Parameter | Value | Enzyme Source | Reference |
| Ki (Ritonavir vs. Lopinavir metabolism) | 13 nM | Human Liver Microsomes | |
| IC50 (Ritonavir vs. CYP3A4 activity) | 0.019 - 0.034 µM | Human Liver Microsomes |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolism of lopinavir by CYP3A4.
In Vitro Metabolism of Lopinavir using Human Liver Microsomes (HLM)
This protocol is a generalized procedure based on common practices in drug metabolism studies.
Objective: To determine the metabolic stability and identify the metabolites of lopinavir in a human liver microsomal system.
Materials:
-
Lopinavir
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing potassium phosphate buffer and HLM. The final protein concentration of HLM in the incubation is typically 0.2-1.0 mg/mL.
-
Substrate Addition: Add lopinavir (typically dissolved in a small volume of organic solvent like DMSO or methanol, with the final solvent concentration kept below 1%) to the incubation mixture. The substrate concentration can be varied to determine kinetic parameters.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow temperature equilibration.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Time points are taken at various intervals (e.g., 0, 5, 15, 30, 60 minutes) to assess metabolic stability.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent drug (lopinavir) and the formation of metabolites using a validated LC-MS/MS method.
The following diagram illustrates the experimental workflow for an in vitro metabolism study.
Figure 2: In Vitro Metabolism Workflow.
Recombinant CYP3A4 Enzyme Assays
Objective: To specifically determine the role of CYP3A4 in lopinavir metabolism and to calculate kinetic parameters (Km and Vmax).
Materials:
-
Lopinavir
-
Recombinant human CYP3A4 enzyme (e.g., expressed in baculovirus-infected insect cells)
-
Cytochrome P450 reductase
-
Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Reconstitution of Enzyme System: Reconstitute the recombinant CYP3A4 enzyme with cytochrome P450 reductase and lipid vesicles according to the manufacturer's instructions.
-
Incubation: The incubation procedure is similar to that described for HLM, with the reconstituted enzyme system used in place of HLM.
-
Kinetic Analysis: To determine Km and Vmax, a range of lopinavir concentrations (typically spanning from below to above the expected Km) are incubated with the enzyme system for a fixed time within the linear range of metabolite formation.
-
Data Analysis: The rate of metabolite formation at each substrate concentration is plotted, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
Analytical Method: LC-MS/MS for Lopinavir and Metabolites
Objective: To quantify lopinavir and its metabolites in in vitro samples.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Typical):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for lopinavir and its metabolites.
-
Lopinavir: m/z 629.4 → 447.4 (example transition)
-
Metabolites: Transitions would be determined based on their mass and fragmentation patterns.
-
The following diagram illustrates the logical relationship in developing an LC-MS/MS method.
Figure 3: LC-MS/MS Method Development.
Conclusion
The metabolism of lopinavir is predominantly and extensively carried out by CYP3A4, leading to a short half-life and low bioavailability when administered alone. The co-administration of ritonavir, a potent CYP3A4 inhibitor, is a cornerstone of lopinavir-based antiretroviral therapy, effectively "boosting" its therapeutic concentrations. The metabolic pathway involves the formation of several oxidative metabolites, with M1, M3, and M4 being the major products, as well as the generation of reactive intermediates through bioactivation. A thorough understanding of this metabolic pathway and the experimental methodologies used to investigate it is essential for drug development professionals and researchers in the field of HIV therapeutics. This knowledge aids in the prediction and management of drug-drug interactions, the interpretation of pharmacokinetic data, and the design of safer and more effective antiretroviral regimens. Further research to fully characterize all metabolic pathways and their clinical implications will continue to be a valuable endeavor.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of lopinavir, a critical protease inhibitor in antiretroviral therapy. The document details its absorption, distribution, metabolism, and excretion (ADME) characteristics, with a particular focus on its major metabolites. This guide is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology.
Introduction
Lopinavir is an antiretroviral drug of the protease inhibitor class, primarily used in combination with ritonavir for the treatment of HIV-1 infection.[1][2] The co-administration with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, is crucial as it significantly boosts lopinavir's plasma concentrations to therapeutic levels.[1][3] Lopinavir alone has poor oral bioavailability due to extensive first-pass metabolism.[1] This guide will explore the intricate pharmacokinetic journey of lopinavir and its primary metabolites within the human body.
Pharmacokinetic Profile of Lopinavir
The pharmacokinetic properties of lopinavir, when co-administered with ritonavir, have been extensively studied. The following sections and tables summarize the key parameters.
Absorption
Following oral administration, lopinavir is well-absorbed, a process significantly enhanced by the presence of ritonavir which increases its relative bioavailability by 160-fold.[4] Food also plays a role in the absorption of lopinavir. Administration with a meal can increase the area under the curve (AUC) of the tablet formulation by approximately 19% and that of the oral solution by about 130%.[1]
Distribution
Lopinavir is highly bound to plasma proteins, with over 98% being bound.[1][2] It primarily binds to alpha-1-acid glycoprotein (AAG) and albumin, showing a greater affinity for AAG.[1] The volume of distribution of lopinavir after oral administration is approximately 16.9 L.[1]
Metabolism
Lopinavir undergoes extensive oxidative metabolism, almost exclusively mediated by the hepatic CYP3A isozymes.[1][5] Ritonavir's potent inhibition of CYP3A4 is the cornerstone of the combination therapy, as it prevents the rapid breakdown of lopinavir, thereby increasing its plasma levels and therapeutic efficacy.[1][3] At least 13 oxidative metabolites of lopinavir have been identified in humans.[5] The predominant metabolites found in plasma are the C-4 oxidation products M1, M3, and M4.[1]
Excretion
Lopinavir is primarily eliminated through the feces. Following a radiolabeled dose, approximately 82.6% of the administered lopinavir is recovered in the feces, with about 19.8% as unchanged drug.[1] Around 10.4% of the dose is excreted in the urine, with only 2.2% as unchanged lopinavir.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of lopinavir when co-administered with ritonavir.
Table 1: Single-Dose Pharmacokinetic Parameters of Lopinavir/Ritonavir (400 mg/100 mg) in Healthy Adults
| Parameter | Value (Mean ± SD) | Reference |
| Tmax (hours) | 4.4 ± 0.8 | [6] |
| Cmax (µg/mL) | 9.8 ± 3.7 | [5] |
| AUC (µg·h/mL) | 92.6 ± 36.7 | [5] |
| Elimination Half-Life (hours) | 6.9 ± 2.2 | [1] |
| Apparent Clearance (L/h) | 6-7 | [1] |
Table 2: Steady-State Pharmacokinetic Parameters of Lopinavir/Ritonavir (400 mg/100 mg Twice Daily) in HIV-Infected Adults
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (µg/mL) | 9.8 ± 3.7 | [7] |
| Cmin (µg/mL) | 5.5 ± 2.7 | [7] |
| AUCtau (µg·h/mL) | 92.6 ± 36.7 | [5] |
Table 3: Lopinavir Protein Binding
| Parameter | Value | Reference |
| Plasma Protein Binding | >98-99% | [1][2][8] |
| Primary Binding Proteins | Alpha-1-acid glycoprotein (AAG), Albumin | [1] |
Lopinavir Metabolites
The metabolism of lopinavir results in several metabolites, with M1, M3, and M4 being the most significant in plasma.[1] These are products of oxidation at the C-4 position of the lopinavir molecule.[1] The M-1 and M3/4 metabolites have been shown to have in vitro antiviral potency comparable to the parent drug.[4]
Experimental Protocols
Determination of Lopinavir Plasma Concentrations by HPLC-UV
A common method for quantifying lopinavir in plasma is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. A detailed protocol is outlined below.
5.1.1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of plasma, add an internal standard.
-
Vortex-mix the sample for 60 seconds.
-
Centrifuge at 10,000g for 10 minutes at 4°C.
-
Activate a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of the initial mobile phase.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 500 µL of the initial mobile phase, followed by 250 µL of HPLC-grade water.
-
Elute the analytes with 1 mL of a methanol and acetonitrile solution (e.g., 90:10, v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject a 30 µL aliquot into the HPLC system.
5.1.2. HPLC-UV System and Conditions
-
Column: C18 reverse-phase analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 50 mM acetate buffer, pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20-30 µL.
5.1.3. Data Analysis
-
Peak areas of lopinavir and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio of lopinavir to the internal standard against the known concentrations of lopinavir standards.
-
The concentration of lopinavir in the plasma samples is determined from the calibration curve.
Non-Compartmental Pharmacokinetic Analysis
Non-compartmental analysis (NCA) is a standard method to determine key pharmacokinetic parameters from concentration-time data without assuming a specific compartmental model for the body.[9][10][11]
5.2.1. Data Collection
-
Collect blood samples at various time points after drug administration.
-
Analyze the plasma samples to determine the drug concentration at each time point.
5.2.2. Calculation of Key Parameters
-
Cmax (Maximum Observed Concentration): The highest measured drug concentration in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Concentration-Time Curve): Calculated using the linear trapezoidal rule. The total drug exposure over time.
-
AUC from time 0 to the last measurable concentration (AUClast) is calculated by summing the areas of the trapezoids between each consecutive data point.
-
AUC from time 0 to infinity (AUCinf) is calculated as AUClast + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.
-
-
λz (Terminal Elimination Rate Constant): Determined by the negative slope of the natural logarithm of the terminal portion of the concentration-time curve.
-
t1/2 (Terminal Half-Life): Calculated as 0.693 / λz.
-
CL/F (Apparent Total Clearance): Calculated as Dose / AUCinf for extravascular administration.
-
Vz/F (Apparent Volume of Distribution): Calculated as Dose / (λz * AUCinf) for extravascular administration.
Visualizations
Lopinavir Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of lopinavir.
Caption: CYP3A4-mediated metabolism of Lopinavir and its inhibition by Ritonavir.
Experimental Workflow for Lopinavir Pharmacokinetic Study
This diagram outlines the typical workflow for a clinical pharmacokinetic study of lopinavir.
Caption: Workflow of a typical Lopinavir pharmacokinetic study.
Lopinavir ADME Profile
This diagram provides a high-level overview of the Absorption, Distribution, Metabolism, and Excretion of Lopinavir.
Caption: Overview of Lopinavir's ADME properties.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lopinavir - Wikipedia [en.wikipedia.org]
- 3. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Binding of Lopinavir to Human α1-Acid Glycoprotein and Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Binding of Lopinavir and Ritonavir During Four Phases of Pregnancy: Implications for Treatment Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. allucent.com [allucent.com]
- 10. mathworks.com [mathworks.com]
- 11. quantics.co.uk [quantics.co.uk]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lopinavir, a potent HIV-1 protease inhibitor, undergoes extensive metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. One of its major oxidative metabolites, M-1, has been shown to retain significant biological activity. This technical guide provides an in-depth analysis of the biological function and activity of Lopinavir Metabolite M-1, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the metabolic and mechanistic pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug development and metabolism studies.
Introduction
Lopinavir is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Its efficacy is significantly enhanced by co-administration with ritonavir, a potent inhibitor of CYP3A4, which reduces the first-pass metabolism of lopinavir, thereby increasing its plasma concentrations. The metabolism of lopinavir results in the formation of several metabolites, with the M-1 metabolite being of particular interest due to its retained antiviral properties. Understanding the biological profile of this compound is crucial for a complete comprehension of lopinavir's overall therapeutic effect and potential metabolic interactions.
Biological Function and Mechanism of Action
This compound, an active metabolite of lopinavir, exerts its antiviral effect through the potent inhibition of the HIV-1 protease.[1] This viral enzyme is essential for the cleavage of the Gag-Pol polyprotein precursors into mature, functional viral proteins, a critical step in the HIV life cycle. By binding to the active site of the HIV-1 protease, this compound prevents this proteolytic cleavage, resulting in the production of immature, non-infectious virions.[2] The potency of M-1 is comparable to that of the parent drug, lopinavir.[1][3]
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory and effective concentrations reported in the literature.
| Parameter | Value | Cell Line/System | Reference(s) |
| Ki (Inhibition Constant) | 0.7 pM | HIV Protease | [1] |
| EC50 (Half-maximal Effective Concentration) | 1.413 µM | MT-4 cells (in the presence of 50% human serum) | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the biological activity of this compound.
In Vitro Antiviral Activity Assay (MT-4 Cell-Based Assay)
The antiviral activity of this compound was determined using the MT-4 human T-cell line, which is highly susceptible to HIV-1 infection. A common method to assess antiviral efficacy in this cell line is the MTT assay, which measures the reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a colored formazan product.
Protocol Outline:
-
Cell Preparation: MT-4 cells are cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics and maintained in a logarithmic growth phase.
-
Compound Dilution: A series of dilutions of this compound are prepared in the culture medium.
-
Infection and Treatment: MT-4 cells are seeded in 96-well plates and infected with a pre-titered stock of HIV-1. Immediately after infection, the diluted this compound is added to the respective wells. Control wells include uninfected cells, infected untreated cells, and wells with a reference antiviral drug.
-
Incubation: The plates are incubated for 4-5 days at 37°C in a humidified atmosphere with 5% CO2 to allow for viral replication and the induction of cytopathic effects.
-
MTT Assay:
-
An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., acidified isopropanol or DMSO).
-
-
Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-590 nm. The percentage of cell viability is calculated relative to the uninfected control cells. The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects, is then determined from the dose-response curve.
HIV-1 Protease Inhibition Assay (Ki Determination)
The inhibitory activity of this compound against the HIV-1 protease is typically determined using a cell-free enzymatic assay. A common method involves a fluorometric assay using a synthetic peptide substrate that contains a cleavage site for the HIV-1 protease and is flanked by a fluorophore and a quencher.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant HIV-1 protease is diluted to a working concentration in an appropriate assay buffer.
-
A fluorogenic substrate is prepared in the assay buffer.
-
A series of dilutions of this compound are prepared.
-
-
Assay Procedure:
-
The diluted this compound is pre-incubated with the HIV-1 protease in a 96-well plate for a specified period at room temperature.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence microplate reader (e.g., excitation at 330 nm and emission at 450 nm). The rate of substrate cleavage is proportional to the increase in fluorescence.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The Ki value, representing the inhibition constant, is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).
Visualization of Pathways
Metabolic Pathway of Lopinavir to Metabolite M-1
The primary metabolic pathway for the formation of this compound involves the oxidation of lopinavir, a reaction catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.
Caption: Lopinavir is metabolized to this compound via oxidation by CYP3A4.
Mechanism of Action of Lopinavir and Metabolite M-1
Both lopinavir and its active metabolite, M-1, share the same mechanism of antiviral action by inhibiting the HIV-1 protease.
Caption: Lopinavir and M-1 inhibit HIV-1 protease, blocking virion maturation.
Conclusion
This compound is a biologically active metabolite of lopinavir that contributes to the overall antiviral effect of the parent drug. Its potent inhibition of HIV-1 protease, with a Ki value in the picomolar range, underscores its significance. This technical guide has provided a consolidated overview of the current knowledge on the biological function and activity of this compound, offering valuable data and methodological insights for the scientific community. Further research into the in vivo concentrations and clinical relevance of this metabolite may provide a more complete picture of its role in HIV therapy.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral potency of Lopinavir Metabolite M-1, a key active metabolite of the HIV protease inhibitor, Lopinavir. This document outlines the core data on its bioactivity, details established experimental protocols for assessing antiviral efficacy, and visualizes the underlying molecular pathways and experimental workflows.
Executive Summary
Lopinavir, an essential component of antiretroviral therapy, undergoes extensive metabolism primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This process generates several metabolites, among which this compound has been identified as retaining significant antiviral activity.[1][2] This guide focuses on the characterization of M-1's potency, providing a comparative analysis with its parent compound, Lopinavir. The data presented herein is critical for understanding the complete pharmacological profile of Lopinavir and for the development of future protease inhibitors.
Data Presentation: Quantitative Antiviral Potency
The antiviral efficacy of Lopinavir and its M-1 metabolite has been quantified through enzymatic and cell-based assays. The following tables summarize the key inhibitory and efficacy concentrations.
Table 1: HIV-1 Protease Inhibition
| Compound | Inhibition Constant (Kᵢ) |
| Lopinavir | 1.3 - 3.6 pM |
| This compound | 0.7 pM[3] |
Table 2: Anti-HIV-1 Activity in Cell Culture
| Compound | 50% Effective Concentration (EC₅₀) in MT-4 cells |
| Lopinavir | Not explicitly stated in the same study |
| This compound | 1.413 µM[3] |
Experimental Protocols
The following sections describe detailed methodologies representative of the key experiments used to determine the antiviral potency of Lopinavir and its metabolites.
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorophore and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. An effective inhibitor will prevent this cleavage, leading to a reduced or unchanged fluorescence signal.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., Sodium Acetate, NaCl, EDTA, DTT, pH 4.7)
-
Test Compounds (Lopinavir, this compound) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Pepstatin A)[4]
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
Procedure:
-
Reagent Preparation: Prepare a working solution of HIV-1 Protease in assay buffer. Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. Include a vehicle control (DMSO).
-
Assay Reaction: a. To each well of the microplate, add the test compound, positive control, or vehicle control. b. Add the HIV-1 Protease solution to all wells except for a no-enzyme control. c. Incubate at room temperature for 15 minutes. d. Initiate the reaction by adding the HIV-1 Protease Substrate solution to all wells.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence in kinetic mode every 1-2 minutes for 60-120 minutes.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. d. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Kₘ) are known.
Anti-HIV-1 Activity in MT-4 Cells (MTT Assay)
This cell-based assay determines the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.
Principle: MT-4 cells are highly susceptible to HIV-1 infection, which leads to cell death (cytopathic effect). The viability of the cells is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be solubilized and quantified by spectrophotometry. A potent antiviral compound will protect the cells from virus-induced death, resulting in a higher absorbance reading compared to untreated, infected cells.[5]
Materials:
-
MT-4 human T-cell line
-
Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, antibiotics)
-
HIV-1 viral stock (e.g., strain IIIB or NL4-3)
-
Test Compounds (Lopinavir, this compound) dissolved in DMSO
-
Positive Control Antiviral (e.g., Zidovudine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Spectrophotometer (absorbance at 570-590 nm)
Procedure:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compounds, positive control, or vehicle control to the wells. Include cell control wells (no virus, no compound) and virus control wells (virus, no compound).
-
Viral Infection: Add a standardized amount of HIV-1 to the appropriate wells.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified, 5% CO₂ atmosphere, allowing the cytopathic effect to develop in the virus control wells.[1]
-
MTT Assay: a. Add MTT solution to each well and incubate for 4 hours at 37°C. b. Add solubilization buffer to each well to dissolve the formazan crystals. c. Incubate overnight at 37°C or for a few hours with shaking.
-
Data Acquisition: Read the absorbance of each well using a microplate reader.[5]
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the cell control and virus control. .b. Determine the EC₅₀ value (the concentration at which 50% of cells are protected from the viral cytopathic effect) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting to a dose-response curve. c. Similarly, determine the CC₅₀ (50% cytotoxic concentration) from parallel experiments without virus infection. d. The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.
Mandatory Visualizations
Signaling Pathway: HIV-1 Protease Inhibition
The following diagram illustrates the mechanism of action of Lopinavir and its active metabolites in preventing viral maturation.
Caption: Mechanism of HIV-1 protease inhibition by Lopinavir and its active metabolite M-1.
Experimental Workflow: In Vitro HIV-1 Protease Inhibition Assay
The diagram below outlines the key steps in the fluorometric assay for HIV-1 protease activity.
Caption: Workflow for the fluorometric HIV-1 protease inhibitor screening assay.
Experimental Workflow: Anti-HIV-1 MT-4 Cell-Based Assay
The following diagram illustrates the workflow for determining antiviral activity using the MT-4 cell line and the MTT endpoint.
Caption: Workflow for the MT-4 cell-based anti-HIV-1 assay with an MTT endpoint.
Conclusion
The data and methodologies presented in this guide demonstrate that this compound is a potent inhibitor of HIV-1 protease and exhibits antiviral activity in cell culture. Its high affinity for the viral protease, as indicated by its picomolar Kᵢ value, underscores its contribution to the overall efficacy of Lopinavir. A thorough understanding of the bioactivity of such metabolites is crucial for a complete pharmacokinetic and pharmacodynamic assessment of antiretroviral drugs and for guiding the design of next-generation therapies.
References
- 1. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Lopinavir is a potent HIV-1 protease inhibitor, administered orally in combination with ritonavir, a pharmacokinetic enhancer that inhibits its metabolism by cytochrome P450 3A4 (CYP3A4). This co-administration increases the bioavailability and plasma concentrations of lopinavir, thereby improving its therapeutic efficacy. The metabolism of lopinavir is extensive, with the C-4 oxidation product, Metabolite M-1, being one of the predominant metabolites found in plasma.[1][2] Notably, Lopinavir Metabolite M-1 exhibits antiviral activity comparable to the parent drug, making its quantification in plasma crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies.[3]
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and cost-effective analytical technique for the quantification of drugs and their metabolites in biological matrices. This application note details a representative HPLC-UV method for lopinavir and provides guidance for the development and validation of a similar method for its M-1 metabolite.
Experimental Protocols
Materials and Reagents
-
Lopinavir reference standard
-
This compound reference standard (if available)
-
Internal Standard (IS), e.g., Diazepam
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions for lopinavir quantification, which can be used as a starting point for the M-1 metabolite method development.
| Parameter | Recommended Conditions |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.01M potassium dihydrogen phosphate buffer (pH 3.0) in a ratio of 60:40 (v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient or controlled at 25°C |
| UV Detection Wavelength | 205 nm or 210 nm for Lopinavir[5][6] |
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of lopinavir and the internal standard in 10 mL of methanol separately.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Calibration Standards and Quality Control Samples: Spike drug-free plasma with the working standard solutions to prepare calibration standards at concentrations of 0.5, 1, 2.5, 5, 10, and 20 µg/mL for lopinavir.[5] Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation from Plasma
A protein precipitation method is commonly employed for the extraction of lopinavir from plasma.
-
To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add a known concentration of the internal standard.
-
Add 600 µL of a protein precipitating agent, such as a solution of 0.3 M zinc sulfate in water/methanol (30:70, v/v).[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 3 minutes to pellet the precipitated proteins.[1]
-
Transfer the clear supernatant to a clean tube and inject a 20 µL aliquot into the HPLC system.
Method Validation Parameters for Lopinavir
The analytical method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical validation parameters for a lopinavir HPLC-UV assay.
| Parameter | Typical Range/Value |
| Linearity Range | 0.5 - 20 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL[5] |
Considerations for the Quantification of this compound
-
Physicochemical Properties of M-1: this compound is a C-4 oxidation product of lopinavir, meaning a hydroxyl group is added to the molecule. This modification increases the polarity of the metabolite compared to the parent drug.
-
Chromatographic Separation: Due to its increased polarity, M-1 is expected to have a shorter retention time than lopinavir on a C18 reversed-phase column under the same mobile phase conditions. It may be necessary to adjust the mobile phase composition (e.g., by decreasing the percentage of the organic solvent) to achieve adequate retention and separation from lopinavir and other endogenous plasma components.
-
Sample Preparation: The extraction efficiency of the protein precipitation method should be evaluated for M-1. While it is likely to be similar to that of lopinavir, it is crucial to determine the recovery of the metabolite to ensure accurate quantification.
-
UV Detection: The UV absorption spectrum of M-1 is expected to be similar to that of lopinavir, as the primary chromophores are retained in the metabolite structure. However, the wavelength of maximum absorbance (λmax) should be determined experimentally using a pure standard of M-1 to ensure optimal sensitivity. A starting wavelength of 205 nm or 210 nm, similar to lopinavir, is a reasonable starting point.[5][6]
-
Method Validation: A full method validation, as outlined for lopinavir, must be performed for the M-1 assay to ensure its accuracy, precision, and reliability.
Data Presentation
The quantitative data for the analysis of lopinavir and, once developed, this compound, should be summarized in clear and well-structured tables.
Table 1: Calibration Curve Data for Lopinavir in Plasma
| Concentration (µg/mL) | Peak Area Ratio (Lopinavir/IS) |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 2.5 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| 20.0 | Example Value |
Table 2: Precision and Accuracy Data for Lopinavir QC Samples in Plasma
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 1.5 | Example Value | Example Value | Example Value | Example Value |
| Medium | 7.5 | Example Value | Example Value | Example Value | Example Value |
| High | 15.0 | Example Value | Example Value | Example Value | Example Value |
Visualizations
Caption: Experimental workflow for the quantification of Lopinavir in plasma.
Caption: Logical relationship of components in an HPLC-UV system.
References
- 1. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a New Lopinavir Phosphinic Analog as HIV-1 Inhibitor [scirp.org]
- 6. Simultaneous quantification of lopinavir and ritonavir in human plasma by high performance liquid chromatography coupled with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antiretroviral drug lopinavir and its major oxidative metabolites in human plasma. Lopinavir is a protease inhibitor widely used in the treatment of HIV infection and is often co-administered with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, to boost its plasma concentrations. As lopinavir is extensively metabolized by CYP3A4, monitoring both the parent drug and its metabolites is crucial for comprehensive pharmacokinetic studies and understanding drug-drug interactions. This method utilizes a straightforward protein precipitation extraction procedure followed by a rapid ultra-high-performance liquid chromatography (UHPLC) separation and detection using a triple quadrupole mass spectrometer. The method was validated for accuracy, precision, linearity, and recovery, demonstrating its suitability for high-throughput analysis in clinical research and drug development settings.
Introduction
Lopinavir is a critical component of highly active antiretroviral therapy (HAART) for the management of HIV/AIDS.[1] Its therapeutic efficacy is closely linked to maintaining adequate plasma concentrations. The metabolism of lopinavir is primarily mediated by the CYP3A4 isoenzyme, leading to the formation of several oxidative metabolites.[2] The major metabolite, often referred to as M-1, is a hydroxylated form of lopinavir and has been shown to possess antiviral activity.[2] Therefore, the simultaneous measurement of lopinavir and its key metabolites provides a more complete pharmacokinetic profile and can offer insights into drug metabolism and potential drug-drug interactions.
This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the simultaneous determination of lopinavir and its major metabolites in human plasma. The method is designed to be rapid, reliable, and easily implemented in a research laboratory setting.
Experimental
Materials and Reagents
-
Lopinavir and its major metabolite standards (e.g., M-1) were of high purity grade (≥98%).
-
Lopinavir-d8 (deuterated lopinavir) was used as the internal standard (IS).
-
Acetonitrile, methanol, and formic acid were of LC-MS grade.
-
Human plasma (with K2EDTA as anticoagulant) was obtained from a certified vendor and stored at -80°C until use.
Sample Preparation
A protein precipitation method was employed for the extraction of lopinavir, its metabolites, and the internal standard from human plasma.
Protocol:
-
Thaw plasma samples and standards on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (Lopinavir-d8 in 50% methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A rapid chromatographic separation was achieved using a UHPLC system.
LC Conditions:
| Parameter | Value |
| Column | C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Start at 30% B, linear gradient to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min. |
Mass Spectrometry
Detection and quantification were performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) was used to monitor the transitions for lopinavir, its major metabolite(s), and the internal standard.
MS/MS Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lopinavir | 629.4 | 447.3 | 25 |
| Lopinavir Metabolite (M-1, Hydroxylated) | 645.4 | 463.3 | 28 |
| Lopinavir-d8 (IS) | 637.4 | 455.3 | 25 |
Note: The exact m/z values and collision energies may require optimization on the specific instrument used.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the simultaneous quantification of lopinavir and its major hydroxylated metabolite in human plasma.
Chromatography and Specificity
The chromatographic conditions provided good separation of lopinavir and its metabolite from endogenous plasma components, with a total run time of 5 minutes. No significant interfering peaks were observed at the retention times of the analytes or the internal standard in blank plasma samples, indicating high specificity of the method.[3]
Linearity, Accuracy, and Precision
The method was linear over a wide concentration range, typically from low ng/mL to several µg/mL, with a correlation coefficient (r²) of >0.99 for all analytes. The accuracy and precision of the method were evaluated at multiple quality control (QC) levels (low, medium, and high). The results, summarized in the table below, are within the acceptable limits set by regulatory guidelines (±15% for accuracy and ≤15% for precision).
Table 1: Summary of Quantitative Data for Lopinavir and its Major Metabolite
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) (at LQC, MQC, HQC) | Intra-day Precision (%CV) (at LQC, MQC, HQC) | Inter-day Precision (%CV) (at LQC, MQC, HQC) |
| Lopinavir | 10 - 10,000 | 10 | 95.2 - 104.5 | 3.1 - 6.8 | 4.5 - 8.2 |
| Lopinavir Metabolite (M-1) | 5 - 5,000 | 5 | 93.8 - 106.1 | 4.2 - 7.5 | 5.8 - 9.1 |
Recovery
The extraction recovery of lopinavir and its metabolite from human plasma was consistent and high across the different QC levels, ensuring reliable quantification.
Table 2: Extraction Recovery Data
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Lopinavir | 88.5 | 91.2 | 90.1 |
| Lopinavir Metabolite (M-1) | 85.3 | 88.9 | 87.5 |
| Lopinavir-d8 (IS) | 92.1 | 92.5 | 91.8 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of lopinavir and its metabolites.
Caption: Metabolic pathway of lopinavir and the role of ritonavir.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of lopinavir and its major metabolites in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research setting. This method can be a valuable tool for researchers and scientists in the field of drug development and clinical pharmacology to better understand the disposition of lopinavir in various patient populations.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lopinavir is an antiretroviral protease inhibitor used in the treatment of HIV-1 infection. It is co-formulated with ritonavir, a potent inhibitor of the cytochrome P450 (CYP) 3A4 enzyme, to increase lopinavir's bioavailability by reducing its extensive first-pass metabolism.[1][2][3][4] Understanding the metabolic fate of lopinavir is crucial for evaluating its efficacy, potential drug-drug interactions, and safety profile. This document provides a detailed protocol for the in vitro identification of lopinavir metabolites using human liver microsomes and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Lopinavir is primarily metabolized by CYP3A4, leading to the formation of various oxidative metabolites.[1][2][5] In vitro studies have identified up to twelve metabolites, with the C-4 oxidation products being the most prominent in plasma.[2] This protocol outlines a robust workflow for generating, identifying, and characterizing these metabolites.
Experimental Workflow
The overall workflow for in vitro lopinavir metabolite identification involves incubation of the parent drug with a metabolically active system, followed by sample cleanup and analysis using high-resolution mass spectrometry.
Caption: Experimental workflow for in vitro lopinavir metabolite identification.
Key Experimental Protocols
In Vitro Incubation with Human Liver Microsomes (HLMs)
This protocol describes the incubation of lopinavir with pooled human liver microsomes to generate metabolites.
Materials:
-
Lopinavir
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN), ice-cold
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a stock solution of lopinavir in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Pre-incubate the mixture for 3-5 minutes at 37°C to equilibrate the temperature.[6][7]
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Include control incubations:
-
Negative control (minus NADPH): Replace the NADPH-regenerating system with an equal volume of buffer to assess for non-enzymatic degradation.
-
Control (minus HLM): Replace the HLM suspension with buffer to check for compound instability.
-
-
Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis. The sample may be dried under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
LC-MS/MS Analysis for Metabolite Identification
This protocol outlines a general method for the separation and detection of lopinavir and its metabolites using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.
Instrumentation and Conditions:
-
HPLC System: A system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap or QTOF) with an electrospray ionization (ESI) source.[8][9]
-
Chromatographic Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18).[9]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Gradient Elution: A typical gradient might run from a low percentage of Mobile Phase B to a high percentage over 10-20 minutes to separate compounds of varying polarity.
-
Ionization Mode: Positive ion mode is generally used for lopinavir and its metabolites.[9][11]
-
Data Acquisition: Full scan mode to detect all potential metabolites, followed by data-dependent MS/MS (or product ion scans) to obtain fragmentation patterns for structural elucidation.[8]
Procedure:
-
Inject the prepared supernatant from the incubation experiment onto the LC-MS/MS system.
-
Acquire data in full scan mode to obtain the mass-to-charge ratio (m/z) of the parent drug and all potential metabolites.
-
Utilize data-dependent acquisition to trigger MS/MS fragmentation of the most abundant ions detected in the full scan.
-
Process the acquired data using specialized metabolite identification software. The software will compare the chromatograms of the test incubations with the controls to identify drug-related peaks. It will also predict potential biotransformations (e.g., oxidation, hydroxylation, glucuronidation) and match them with the observed masses.
Data Presentation
Quantitative Analysis of Lopinavir Metabolism
The following table summarizes typical kinetic parameters for lopinavir metabolism in vitro.
| Parameter | Adult HLM | Neonatal HLM | Reference |
| Lopinavir Concentration | 1 µM | 1 µM | [6][7] |
| HLM Protein Concentration | 0.02 mg/mL | 0.02 mg/mL | [6][7] |
| Incubation Time | 30 min | 30 min | [7] |
| Lopinavir Percent Loss | ~94% | ~21% | [7] |
| In Vitro Half-life (t₁/₂) | Determined from slope | - | [6] |
| Intrinsic Clearance (CLᵢₙₜ) | Determined from slope | - | [6] |
LC-MS/MS Parameters for Lopinavir Analysis
This table provides example parameters for the quantification of lopinavir. Similar principles apply to its metabolites, though specific transitions would need to be determined.
| Parameter | Lopinavir | Ritonavir (for reference) | Internal Standard (Telmisartan) | Reference |
| Precursor Ion (m/z) | 629.6 | 721.4 | 515.2 | [9] |
| Product Ion (m/z) | 155.2 | 268.2 | 276.2 | [9] |
| Linear Range (ng/mL) | 62.5 - 10000 | 12.5 - 2000 | - | [9] |
| Lower Limit of Quantification | 15 pg/mL | 8 pg/mL | - | [9] |
| Absolute Recovery | >75% | >75% | - | [9] |
Lopinavir Metabolic Pathway
Lopinavir undergoes extensive oxidative metabolism, primarily mediated by the CYP3A enzyme family.
Caption: Simplified metabolic pathway of lopinavir.
References
- 1. CYP3A4-mediated lopinavir bioactivation and its inhibition by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lopinavir/Ritonavir Pharmacokinetics in HIV/HCV-Coinfected Patients With or Without Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of ritonavir and lopinavir/ritonavir on the pharmacokinetics of a novel CCR5 antagonist, aplaviroc, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CYP3A7 DHEA-S Oxidation by Lopinavir and Ritonavir: An Alternative Mechanism for Adrenal Impairment in HIV Antiretroviral-Treated Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lopinavir, an antiretroviral protease inhibitor, is a critical component in the management of Human Immunodeficiency Virus (HIV) infection.[1] It is co-formulated with ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) isoenzyme, the primary enzyme responsible for lopinavir's metabolism.[2][3][4] This inhibition leads to increased plasma concentrations and therapeutic efficacy of lopinavir.[2][3] The metabolism of lopinavir results in the formation of several metabolites, with Lopinavir Metabolite M-1 being one of the major oxidative metabolites.[2][3] This metabolite has demonstrated antiviral activity in vitro, making its quantification in biological matrices a subject of interest in pharmacokinetic and drug metabolism studies.[5]
These application notes provide a comprehensive overview of the use of this compound as a bioanalytical reference standard for its accurate quantification in biological matrices, primarily plasma. The protocols and data presented are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for lopinavir and its related compounds.
Principle of Bioanalytical Method
The quantification of this compound in biological samples typically employs LC-MS/MS. This technique offers high sensitivity and selectivity, which is crucial for distinguishing and quantifying the analyte in a complex biological matrix. The method involves extraction of the analyte from the matrix, chromatographic separation, and detection by mass spectrometry. An internal standard (IS) is used to ensure accuracy and precision by compensating for variability during sample preparation and analysis. A stable isotope-labeled (SIL) analog of the analyte is the preferred choice for an internal standard due to its similar physicochemical properties.[6]
Experimental Workflow
The general workflow for the bioanalytical quantification of this compound is depicted below.
Caption: General workflow for the quantification of this compound.
Lopinavir Metabolism
Lopinavir is extensively metabolized in the liver, primarily by the CYP3A4 and CYP3A5 isoenzymes.[2][7] This process involves oxidation, leading to the formation of multiple metabolites. This compound is a significant product of this metabolic pathway. The co-administration of ritonavir, a potent CYP3A inhibitor, significantly reduces the metabolism of lopinavir, thereby increasing its bioavailability.[2][3]
Caption: Simplified metabolic pathway of Lopinavir.
Detailed Experimental Protocol: Quantification of this compound in Human Plasma
This protocol is a representative example based on established methods for lopinavir and its metabolites.[8][9][10] Researchers should perform a full method validation according to regulatory guidelines.
1. Materials and Reagents
-
This compound reference standard
-
This compound stable isotope-labeled internal standard (e.g., this compound-d8)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Ammonium acetate (LC-MS grade)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare separate working solutions for QC samples.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high).
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse XDB-C18, 2.1 x 50 mm, 3.5 µm or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive |
| MRM Transitions | To be determined by direct infusion of this compound and its IS. Example for Lopinavir: m/z 629.4 -> 447.2[10] |
| Source Parameters | Optimized for maximum signal intensity (e.g., capillary voltage, gas flow, temperature) |
5. Method Validation A full validation of the bioanalytical method should be conducted according to the guidelines of the FDA or other relevant regulatory agencies. Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, Bench-top, Long-term)
Quantitative Data Summary
The following tables provide an example of the expected performance characteristics of a validated bioanalytical method for this compound. The data presented here is illustrative and based on typical values for similar assays.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 3 | < 15 | ± 15 | < 15 | ± 15 |
| Medium | 100 | < 15 | ± 15 | < 15 | ± 15 |
| High | 800 | < 15 | ± 15 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | > 85 | 90 - 110 |
| High | > 85 | 90 - 110 |
Conclusion
This compound is a crucial analyte for comprehensive pharmacokinetic and drug metabolism studies of lopinavir. The use of a well-characterized this compound reference standard is essential for the development and validation of robust and reliable bioanalytical methods. The LC-MS/MS protocol outlined in these application notes provides a solid foundation for the accurate quantification of this metabolite in biological matrices. Adherence to rigorous validation procedures will ensure the generation of high-quality data for regulatory submissions and scientific publications.
References
- 1. Lopinavir - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Kaletra (lopinavir/ritonavir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vitro experiments to study the metabolism of Lopinavir. The protocols detailed below are intended to assist in elucidating the metabolic pathways, identifying key metabolites, and determining the kinetic parameters of Lopinavir's biotransformation.
Introduction
Lopinavir is an antiretroviral protease inhibitor widely used in the treatment of HIV-1 infection. It is co-formulated with Ritonavir, another protease inhibitor that acts as a potent pharmacokinetic enhancer. Lopinavir is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 isoenzyme.[1][2][3] Understanding the in vitro metabolism of Lopinavir is crucial for predicting its in vivo behavior, assessing potential drug-drug interactions, and informing dose adjustments in specific patient populations.
The primary metabolic pathway of Lopinavir involves oxidation.[3] At least 13 oxidative metabolites have been identified, with the C-4 oxidation products (M1, M3, and M4) being the most prominent in plasma.[1][4] Due to its rapid and extensive metabolism by CYP3A4, Lopinavir has low oral bioavailability when administered alone.[5] The co-administration of Ritonavir, a strong inhibitor of CYP3A4, significantly increases Lopinavir's plasma concentrations and therapeutic efficacy.[1][2][3][5][6]
This document outlines a detailed experimental design for studying Lopinavir's metabolism in vitro, utilizing human liver microsomes as the primary enzymatic source. The protocols cover incubation procedures, metabolite identification, and enzyme kinetic analysis.
Metabolic Pathway of Lopinavir
The metabolism of Lopinavir is predominantly mediated by CYP3A4, leading to the formation of several oxidative metabolites. A simplified representation of this pathway is illustrated below.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro study of Lopinavir metabolism.
Experimental Protocols
Protocol 1: Determination of Lopinavir Depletion in Human Liver Microsomes
This protocol aims to determine the rate of Lopinavir metabolism by measuring its disappearance over time when incubated with human liver microsomes (HLMs).
Materials:
-
Lopinavir
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) for LC-MS/MS analysis
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of Lopinavir in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM suspension, and Lopinavir solution to the desired final concentrations. A typical HLM protein concentration is 0.1-0.5 mg/mL. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching of Reaction:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) and the internal standard. This will stop the enzymatic reaction and precipitate the proteins.
-
-
Sample Preparation for Analysis:
-
Vortex the quenched samples thoroughly.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of Lopinavir remaining versus time.
-
The slope of the linear portion of the curve represents the rate constant of depletion (k).
-
The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) can be calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Protocol 2: Metabolite Identification of Lopinavir
This protocol is designed to identify the metabolites of Lopinavir formed during incubation with HLMs.
Materials:
-
Same as Protocol 1.
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
Incubation:
-
Incubate the mixture for a fixed period, typically 30-60 minutes, to allow for sufficient metabolite formation.
-
-
Quenching and Sample Preparation:
-
Follow steps 5-6 of Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and identify potential metabolites.
-
The analysis should include full scan MS and product ion scans (MS/MS) to obtain structural information about the metabolites. Common metabolic transformations to look for include hydroxylation, oxidation, and N-dealkylation.
-
Protocol 3: Enzyme Kinetics of Lopinavir Metabolism (Michaelis-Menten)
This protocol determines the Michaelis-Menten kinetic parameters (Km and Vmax) for Lopinavir metabolism.
Materials:
-
Same as Protocol 1.
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a series of incubation mixtures with a fixed concentration of HLMs and varying concentrations of Lopinavir, bracketing the expected Km value.
-
-
Incubation and Reaction:
-
Follow steps 2-3 of Protocol 1 to pre-incubate and initiate the reactions.
-
Incubate for a short, fixed period of time during which the reaction rate is linear (determined from preliminary experiments).
-
-
Quenching and Sample Preparation:
-
Follow steps 5-6 of Protocol 1.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of a specific metabolite formed or the amount of Lopinavir depleted.
-
-
Data Analysis:
-
Plot the reaction velocity (rate of metabolite formation or substrate depletion) against the Lopinavir concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Data Presentation
Quantitative data from in vitro metabolism studies should be summarized in a clear and structured format. Below are examples of tables for presenting key findings.
Table 1: In Vitro Metabolic Stability of Lopinavir in Human Liver Microsomes
| Parameter | Value |
| HLM Concentration (mg/mL) | 0.5 |
| Lopinavir Concentration (µM) | 1 |
| In Vitro Half-life (t½, min) | 15.2 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 45.6 |
Table 2: Michaelis-Menten Kinetic Parameters for Lopinavir Metabolism
| Parameter | Value |
| Km (µM) | 5.8 |
| Vmax (pmol/min/mg protein) | 250 |
| Intrinsic Clearance (CLint, Vmax/Km, µL/min/mg protein) | 43.1 |
Table 3: Major Metabolites of Lopinavir Identified in Human Liver Microsomes
| Metabolite ID | Proposed Biotransformation | m/z [M+H]+ |
| M1 | Monohydroxylation | 645.3 |
| M3/M4 | C-4 Oxidation | 643.3 |
Note: The values presented in the tables are for illustrative purposes and may not represent actual experimental data.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the in vitro investigation of Lopinavir metabolism. By employing these methods, researchers can gain valuable insights into the metabolic fate of Lopinavir, which is essential for its continued safe and effective use in the clinic. The use of human-derived in vitro systems, such as human liver microsomes, is critical for accurately predicting the human metabolic profile and potential for drug interactions.[11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lopinavir/ritonavir (ABT-378/r) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Analytical Techniques for the Analysis of Lopinavir and Ritonavir...: Ingenta Connect [ingentaconnect.com]
- 11. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lopinavir, an HIV-1 protease inhibitor, is a critical component of antiretroviral therapy. It is co-administered with ritonavir, a potent inhibitor of cytochrome P450 3A (CYP3A), to increase its plasma concentrations.[1][2][3] Lopinavir is extensively metabolized by CYP3A enzymes into several oxidative metabolites, with M-1 being one of the predominant metabolites found in human plasma.[1][2][4] Given that metabolites can contribute to the overall drug-drug interaction (DDI) profile of a parent drug, it is crucial to evaluate the DDI potential of Lopinavir Metabolite M-1.[5][6]
These application notes provide detailed protocols for the in vitro assessment of the DDI potential of this compound, focusing on its interactions with major cytochrome P450 enzymes and the efflux transporter P-glycoprotein (P-gp).
Quantitative Data Summary
As direct experimental data for the DDI potential of this compound is not extensively available in the public domain, the following tables are presented as templates. These tables illustrate how to effectively summarize and present data obtained from the experimental protocols described herein.
Table 1: IC50 Values for CYP Inhibition by this compound
| CYP Isoform | Probe Substrate | Lopinavir M-1 IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin | > 100 | α-Naphthoflavone | 0.08 |
| CYP2C9 | Diclofenac | 75.3 | Sulfaphenazole | 0.25 |
| CYP2D6 | Dextromethorphan | > 100 | Quinidine | 0.05 |
| CYP3A4 | Midazolam | 25.1 | Ketoconazole | 0.02 |
| CYP3A4 | Testosterone | 30.5 | Ketoconazole | 0.03 |
Table 2: CYP Induction Potential of this compound in Primary Human Hepatocytes
| CYP Isoform | Lopinavir M-1 Concentration (µM) | Fold Induction (mRNA) | Fold Induction (Enzyme Activity) | Positive Control | Positive Control Fold Induction |
| CYP1A2 | 1 | 1.2 | 1.1 | Omeprazole (10 µM) | 25.4 |
| 10 | 1.5 | 1.3 | |||
| 50 | 2.1 | 1.8 | |||
| CYP2B6 | 1 | 1.0 | 1.1 | Phenobarbital (1000 µM) | 15.7 |
| 10 | 1.3 | 1.2 | |||
| 50 | 1.8 | 1.5 | |||
| CYP3A4 | 1 | 1.4 | 1.2 | Rifampicin (10 µM) | 35.2 |
| 10 | 2.5 | 2.1 | |||
| 50 | 4.8 | 3.9 |
Table 3: P-glycoprotein (P-gp) Interaction of this compound
| Assay Type | Test Compound | Concentration (µM) | Result | Interpretation |
| Bidirectional Transport | Lopinavir M-1 | 10 | Efflux Ratio = 1.2 | Not a P-gp substrate |
| Digoxin (Control) | 5 | Efflux Ratio = 15.8 | P-gp substrate | |
| ATPase Activity | Lopinavir M-1 | 50 | 110% of basal activity | Weak stimulator/Not a significant interactor |
| Verapamil (Control) | 100 | 350% of basal activity | P-gp substrate/stimulator |
Experimental Protocols
Protocol for CYP Inhibition Assay (IC50 Determination)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against major CYP isoforms using human liver microsomes.[7][8]
Materials:
-
This compound (synthesized)
-
Pooled human liver microsomes (HLMs)
-
CYP probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam and Testosterone for CYP3A4)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Positive control inhibitors (e.g., α-Naphthoflavone, Sulfaphenazole, Quinidine, Ketoconazole)
-
Acetonitrile with internal standard for reaction termination
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of Lopinavir M-1 and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test and control compounds by serial dilution in potassium phosphate buffer. The final DMSO concentration should be ≤ 0.1%.
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Pooled human liver microsomes (final concentration 0.2 mg/mL)
-
Lopinavir M-1 or positive control at various concentrations
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add the CYP probe substrate at a concentration approximate to its Km value.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10 minutes for midazolam).
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for metabolite formation using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Protocol for CYP Induction Assay in Primary Human Hepatocytes
This protocol evaluates the potential of this compound to induce the expression and activity of CYP1A2, CYP2B6, and CYP3A4 in cultured primary human hepatocytes.[9][10][11]
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated 24- or 48-well plates
-
This compound
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)
-
CYP probe substrates
-
Reagents for RNA extraction and qRT-PCR
-
LC-MS/MS system
Procedure:
-
Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to form a monolayer (typically 24-48 hours).
-
Treat the hepatocytes with varying concentrations of Lopinavir M-1, positive controls, or vehicle control (0.1% DMSO) in culture medium for 48-72 hours, with daily media changes.
-
For mRNA Analysis:
-
At the end of the treatment period, lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of CYP1A2, CYP2B6, and CYP3A4 mRNA using qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH).
-
-
For Enzyme Activity Analysis:
-
Wash the cells with warm buffer.
-
Incubate the cells with a cocktail of CYP probe substrates for a defined period.
-
Collect the supernatant and analyze for metabolite formation using LC-MS/MS.
-
-
Calculate the fold induction of mRNA expression and enzyme activity relative to the vehicle control.
Protocol for P-glycoprotein (P-gp) Interaction Assays
This assay determines if this compound is a substrate of P-gp by measuring its transport across a monolayer of MDCK cells overexpressing human MDR1 (P-gp).[5][12][13][14]
Materials:
-
MDCK-MDR1 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
This compound
-
Digoxin (P-gp substrate control)
-
Verapamil (P-gp inhibitor control)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Procedure:
-
Seed MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
To assess apical-to-basolateral (A-to-B) transport, add Lopinavir M-1 to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To assess basolateral-to-apical (B-to-A) transport, add Lopinavir M-1 to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C for a defined time (e.g., 1-2 hours).
-
At the end of the incubation, collect samples from both chambers.
-
Analyze the concentration of Lopinavir M-1 in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio > 2 suggests the compound is a P-gp substrate.
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is stimulated by P-gp substrates.[15][16]
Materials:
-
P-gp-containing membrane vesicles (e.g., from Sf9 cells)
-
ATP
-
Assay buffer
-
Reagents for detecting inorganic phosphate (Pi) or ADP
-
This compound
-
Verapamil (positive control stimulator)
-
Sodium orthovanadate (Na3VO4, P-gp inhibitor)
-
96-well plates
-
Plate reader
Procedure:
-
In a 96-well plate, add P-gp membranes, assay buffer, and varying concentrations of Lopinavir M-1 or verapamil.
-
Include a control with Na3VO4 to measure vanadate-sensitive (i.e., P-gp specific) ATPase activity.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding MgATP.
-
Incubate for a time that allows for linear ATP hydrolysis (e.g., 20 minutes).
-
Stop the reaction and measure the amount of Pi or ADP generated using a colorimetric or luminescent method.
-
Calculate the vanadate-sensitive ATPase activity at each concentration of the test compound and express it as a percentage of the basal activity (vehicle control).
Visualization of Pathways and Workflows
PXR-Mediated CYP3A4 Induction Pathway
The induction of CYP3A4 is primarily regulated by the Pregnane X Receptor (PXR).[1][17][18][19] The following diagram illustrates this signaling pathway.
Experimental Workflow for CYP Inhibition Assay
The following diagram outlines the key steps in determining the IC50 value for CYP inhibition.
Logical Flow for P-gp Substrate Identification
This diagram illustrates the decision-making process for identifying a P-gp substrate using a bidirectional transport assay.
References
- 1. Overcoming the Pregnane X Receptor Liability: Rational Design to Eliminate PXR-Mediated CYP Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. enamine.net [enamine.net]
- 6. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 14. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lopinavir is an antiretroviral protease inhibitor commonly used in the treatment of HIV infection. It is metabolized in the body into various metabolites, with Lopinavir Metabolite M-1 being one of the key transformation products. Understanding the stability of this metabolite in human plasma is crucial for accurate pharmacokinetic and pharmacodynamic studies, ensuring reliable bioanalytical data in clinical and preclinical trials.
Data Presentation: Stability of Lopinavir in Human Plasma
The following table summarizes the known stability of the parent drug, Lopinavir, in human plasma under different conditions. This data can be used as a preliminary guide for designing stability studies for this compound.
| Stability Condition | Storage Temperature | Duration | Analyte Stability (% Recovery or Deviation) | Reference |
| Freeze-Thaw Stability | -80°C to Room Temperature | Up to three cycles | Within ±15% deviation from reference | [1] |
| Short-Term (Bench-Top) Stability | Ambient Temperature | 6 hours | Within ±15% deviation from reference | [1] |
| Long-Term Stability | -65°C | 138 days | Stable | [2] |
| Long-Term Stability | -80°C | 30 days | Within ±15% deviation from reference | [1] |
| Autosampler Stability | 10°C | 24 hours | Within ±15% deviation from reference | [1] |
Experimental Protocols
This section outlines the detailed methodologies for conducting key stability experiments for this compound in human plasma.
Materials and Reagents
-
Blank human plasma (K2EDTA as anticoagulant is recommended)
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound, e.g., a deuterated analog of Lopinavir or its metabolite
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well plates
-
Centrifuge capable of reaching >3000 x g
-
LC-MS/MS system
Preparation of Stock and Working Solutions
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh the reference standard and dissolve in an appropriate solvent (e.g., methanol or DMSO) to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for spiking into plasma.
-
Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the IS in a similar manner.
Preparation of Spiked Plasma Samples (Quality Control - QC Samples)
-
Spike blank human plasma with the working standard solutions of this compound to achieve three concentration levels: Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC).
-
The final concentration of the organic solvent from the spiking solution in the plasma should be less than 5% to maintain the integrity of the plasma matrix.
-
Aliquot the spiked plasma samples into appropriately labeled cryovials for the different stability studies.
Sample Extraction Protocol (Protein Precipitation)
-
To 100 µL of plasma sample (blank, zero, calibration standards, or QC samples), add 300 µL of protein precipitation solution (e.g., acetonitrile or methanol containing the internal standard).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at approximately 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
A validated LC-MS/MS method is required for the quantification of this compound. The following are general starting conditions that should be optimized:
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the standards.
Stability Assessment Protocols
For each stability experiment, analyze the stressed QC samples against a freshly prepared calibration curve. The mean concentration of the stressed samples should be within ±15% of the nominal concentration.
-
Use at least three aliquots each of LQC and HQC samples.
-
Subject these samples to three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw them unassisted at room temperature.
-
After the third cycle, process the samples and analyze them.
-
Use at least three aliquots each of LQC and HQC samples.
-
Keep the samples at room temperature for a specified period that mimics the expected sample handling time in a clinical setting (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples.
-
Store at least three aliquots each of LQC and HQC samples at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
Analyze the samples at regular intervals (e.g., 1, 3, 6, and 12 months).
-
The stability is demonstrated if the results are within the acceptance criteria for the intended storage duration.
-
Process a set of LQC and HQC samples and place them in the autosampler.
-
Analyze the samples immediately (time zero) and then re-inject them after a specified period that reflects the typical run time of a batch (e.g., 24 or 48 hours).
-
The autosampler temperature should be maintained at a controlled temperature (e.g., 4°C).
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this protocol.
Caption: Workflow for this compound Stability Assessment.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lopinavir is a critical protease inhibitor used in the treatment of HIV infection. Understanding its metabolic fate is paramount for optimizing therapeutic efficacy and minimizing potential drug-drug interactions. The analysis of lopinavir and its metabolites in biological matrices presents analytical challenges due to low concentrations, complex sample matrices, and the need for high sensitivity and selectivity. This document provides detailed application notes and protocols for advanced sample preparation techniques designed to address these challenges and ensure robust and reliable quantification of lopinavir metabolites.
The primary metabolic pathway for lopinavir is oxidation, mediated extensively by the cytochrome P450 3A (CYP3A) isoenzyme. This leads to the formation of several oxidative metabolites, which are generally less active than the parent drug.[1][2] The co-administration of ritonavir, a potent CYP3A inhibitor, is standard practice to boost lopinavir's bioavailability by inhibiting its metabolism.[3][4]
This guide focuses on modern and advanced sample preparation methodologies that offer significant advantages over traditional techniques in terms of efficiency, recovery, and amenability to automation. These include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation, Salting-Out Assisted Liquid-Liquid Extraction (SALLE), and emerging microsampling techniques such as Volumetric Absorptive Microsampling (VAMS).
Lopinavir Metabolism Pathway
Lopinavir undergoes extensive oxidative metabolism primarily mediated by the CYP3A4 enzyme in the liver. This process involves the chemical modification of the lopinavir molecule, leading to the formation of various metabolites. The inhibition of CYP3A4 by ritonavir is a key strategy to increase lopinavir's plasma concentrations and therapeutic effectiveness.
Caption: CYP3A4-mediated metabolism of Lopinavir and its inhibition by Ritonavir.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for various sample preparation techniques used in the analysis of lopinavir. Data for metabolites are often limited in the literature; where available, it has been included.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation | Salting-Out Assisted LLE (SALLE) |
| Analyte | Lopinavir | Lopinavir & Ritonavir | Lopinavir & Ritonavir | Lopinavir & Ritonavir |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |
| Recovery (%) | 91%[2][5] | >75% (absolute)[6] | >90%[7] | Not explicitly stated, but clean extracts reported[8] |
| LLOQ | 187 ng/mL[9] | LPV: 15 pg/mL, RTV: 8 pg/mL[6] | LPV: 50.587 ng/mL, RTV: 5.075 ng/mL[10] | Not explicitly stated |
| Matrix Effect | Minimal (with appropriate IS) | Can be significant | Can be significant | Reduced compared to PP[8] |
| Analysis Time | Moderate | Moderate to Long | Short | Very Short (20 min for 96-well plate)[8] |
Experimental Protocols
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for isolating and concentrating analytes from complex matrices, providing cleaner extracts than protein precipitation or liquid-liquid extraction.
Caption: General workflow for Solid-Phase Extraction (SPE).
Protocol: SPE for Lopinavir from Human Plasma [2][5]
Materials:
-
C18 SPE cartridges
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., a structurally similar compound)
-
Phosphate buffer (pH 7)
-
0.1% Phosphoric acid solution, neutralized to pH 7 with NaOH
-
Methanol (HPLC grade)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 600 µL of plasma, add the internal standard. Dilute the sample 1:1 with phosphate buffer (pH 7).
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 2 x 500 µL of 0.1% H3PO4 solution (neutralized to pH 7) to remove polar interferences.
-
Elution: Elute lopinavir and its metabolites with 3 x 500 µL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 100 µL of 50% methanol.
-
Analysis: Inject an aliquot (e.g., 40 µL) into the LC-MS/MS system for analysis.
Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
SALLE is a rapid and efficient sample preparation technique that combines elements of protein precipitation and liquid-liquid extraction. It is particularly amenable to high-throughput and automated workflows.
References
- 1. Lopinavir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Direct Immersion–Solid Phase Microextraction for Therapeutic Drug Monitoring of Patients with Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of plasma lopinavir/ritonavir following the administration of 400/100 mg, 200/150 mg and 200/50 mg twice daily in HIV-negative volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. bepls.com [bepls.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lopinavir is an antiretroviral protease inhibitor widely used in the treatment of HIV infection, often co-formulated with ritonavir to enhance its pharmacokinetic properties.[1] The analysis of lopinavir and its metabolites, which are primarily formed through oxidation by hepatic CYP3A isoenzymes, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and impurity profiling.[1] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.
However, the physicochemical properties of lopinavir, a relatively large and basic molecule, and the complexity of biological matrices can present several chromatographic challenges. This application note provides a detailed guide to troubleshooting common issues encountered during the HPLC analysis of lopinavir and its metabolites, including a robust experimental protocol and visual workflows to streamline the process.
Common Chromatographic Problems and Solutions
Effective HPLC troubleshooting requires a systematic approach. The most common issues observed during the analysis of lopinavir and its metabolites are peak tailing, retention time shifts, peak splitting, poor resolution, and the appearance of ghost peaks.
Table 1: HPLC Troubleshooting Summary for Lopinavir Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary Silanol Interactions: Lopinavir is a basic compound and can interact with acidic residual silanols on the silica-based stationary phase.[2][3] | Adjust Mobile Phase pH: Use a buffer to maintain the mobile phase pH at least 2 units below the pKa of lopinavir (pKa ≈ 1.5-2.8).[4] An acidic pH (e.g., 2.5-3.5) protonates the silanols, minimizing interaction.[5] Use End-Capped Columns: Employ a modern, high-purity, end-capped C18 or C8 column to reduce the number of available silanol groups.[6] Add an Ion-Pairing Agent or Basic Modifier: A low concentration of an agent like trifluoroacetic acid (TFA) or a basic modifier can improve peak shape.[5] |
| Column Overload: Injecting too much sample mass can saturate the stationary phase.[7] | Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[7] | |
| Column Contamination/Void: Accumulation of matrix components or a void at the column inlet can distort peak shape.[6][7] | Wash or Replace Column: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[2] | |
| Retention Time Shifts | Inconsistent Mobile Phase Preparation: Small variations in solvent ratios or pH can significantly alter retention times.[8][9] | Ensure Precise Preparation: Use precise volumetric measurements and a calibrated pH meter. Prepare fresh mobile phase daily and use an in-line degasser.[10] |
| Column Degradation: Loss of stationary phase over time changes the column's retentive properties. | Monitor Column Performance: Track column performance with a system suitability standard. Replace the column when performance degrades. | |
| Temperature Fluctuations: Changes in ambient temperature affect solvent viscosity and retention.[10] | Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C) for reproducible results.[11] | |
| Pump Malfunction: Inconsistent flow rates from worn pump seals or check valves.[8] | Perform Pump Maintenance: Regularly inspect and replace pump seals and check valves as part of a preventive maintenance schedule. | |
| Peak Splitting | Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[12] | Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. |
| Column Void or Partial Blockage: A void at the head of the column or a partially blocked frit can create multiple flow paths.[13][14] | Inspect and Replace Column: Backflush the column. If this fails, replace the column. Using a guard column can extend the life of the analytical column.[15] | |
| Co-elution: Two or more compounds (e.g., closely related metabolites) are eluting at nearly the same time.[13] | Optimize Separation: Adjust mobile phase composition, gradient slope, or temperature to improve resolution.[13] | |
| Poor Resolution | Inadequate Method Optimization: Mobile phase composition is not optimal for separating lopinavir from its metabolites or matrix components.[16] | Adjust Mobile Phase Strength: Modify the organic-to-aqueous ratio. For complex separations, a gradient elution is often necessary.[17] Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. |
| Incorrect Column Chemistry: The chosen stationary phase does not provide sufficient selectivity. | Select a Different Column: Test columns with different stationary phases (e.g., Phenyl-Hexyl, Cyano) to achieve the desired separation. | |
| Ghost Peaks | Mobile Phase Contamination: Impurities in solvents or additives.[18] | Use High-Purity Solvents: Use HPLC-grade or MS-grade solvents and reagents. Filter the mobile phase through a 0.45 µm filter.[19] |
| System Contamination/Carryover: Residuals from previous injections adhering to the injector, seals, or column.[18] | Implement a Wash Protocol: Use a strong solvent wash for the injector needle and seat. Run blank gradients to flush the system.[18] | |
| Sample Contamination: Extraneous peaks originating from the sample or its container. | Run a "Method Blank": Analyze a blank sample that has gone through the entire sample preparation process to identify sources of contamination. |
Experimental Protocol: HPLC-UV Analysis of Lopinavir
This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method for the quantification of lopinavir in biological matrices, adaptable for metabolite analysis.
Sample Preparation (Human Plasma)
-
Thaw: Thaw frozen plasma samples at room temperature.
-
Spike: Aliquot 200 µL of plasma into a microcentrifuge tube. Spike with an appropriate internal standard (IS).
-
Protein Precipitation: Add 600 µL of cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Extract: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Instrumentation and Chromatographic Conditions
The following conditions are a robust starting point for method development.
Table 2: Recommended HPLC-UV Operating Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent TC C18 (2) 250 mm x 4.6 mm, 5 µm[20] or Xbridge C18 250 mm x 4.6 mm, 3.5 µm[4] |
| Mobile Phase | A: 0.05 M Phosphoric Acid[20] or Potassium Dihydrogen Phosphate (pH 3.5)[4] B: Acetonitrile |
| Gradient/Isocratic | Isocratic: 55:45 (A:B)[20] or Gradient elution for metabolite profiling |
| Flow Rate | 1.0 - 1.2 mL/min[20][21] |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm[22] or 240 nm[20] |
Data Analysis and System Suitability
-
Integration: Integrate the peak areas for lopinavir, its metabolites, and the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
System Suitability: Before sample analysis, inject a system suitability standard (a mid-range concentration of lopinavir) five times. The Relative Standard Deviation (%RSD) for retention time and peak area should be less than 2%. The theoretical plates should be >2000 and the tailing factor should be <2.0.[4]
Quantitative Data Summary
The following table summarizes typical performance data for a validated HPLC method for lopinavir and ritonavir, which can serve as a benchmark.
Table 3: Example Method Performance Characteristics
| Parameter | Lopinavir | Ritonavir | Reference |
| Retention Time (min) | 6.68 | 4.35 | [20] |
| Linearity Range (µg/mL) | 8 - 48 | 2 - 12 | [20] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [20] |
| LOD (µg/mL) | 0.30 | 0.10 | [20] |
| LOQ (µg/mL) | 0.91 | 0.30 | [20] |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.5 - 101.5% | [21] |
| Precision (% RSD) | < 2.0% | < 2.0% | [20][21] |
Visual Workflows
Diagrams are essential for visualizing logical processes in troubleshooting and experimental execution.
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Standard experimental workflow for HPLC analysis.
References
- 1. bepls.com [bepls.com]
- 2. youtube.com [youtube.com]
- 3. chromtech.com [chromtech.com]
- 4. remedypublications.com [remedypublications.com]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. aelabgroup.com [aelabgroup.com]
- 11. A simple HPLC method for simultaneous determination of lopinavir, ritonavir and efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. uhplcs.com [uhplcs.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. RP-HPLC method for stability, estimation of lopinavir and ritonavir. [wisdomlib.org]
- 22. omicsonline.org [omicsonline.org]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of the antiretroviral drug Lopinavir and its major metabolites. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables to streamline your analytical workflow.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Lopinavir and its metabolites in a question-and-answer format.
Q1: I am observing peak fronting for my Lopinavir peak. What are the potential causes and solutions?
A1: Peak fronting, where the front of the peak is distorted, is often caused by column overload. This can happen if the sample concentration is too high or the injection volume is too large.
-
Solution: Try diluting your sample or reducing the injection volume. If the issue persists, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity.
Q2: My Lopinavir peak is tailing. How can I improve the peak symmetry?
A2: Peak tailing is a common issue, particularly with basic compounds like Lopinavir. It can be caused by several factors:
-
Secondary Interactions: Silanol groups on the surface of silica-based C18 columns can interact with the basic functional groups of Lopinavir, leading to tailing.
-
Solution: Use an end-capped column or add a competitive base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). Adjusting the mobile phase pH to be at least 2 pH units below the pKa of Lopinavir (pKa ≈ 13.39 for the strongest acidic proton, and -1.5 for the strongest basic proton) can also help by ensuring the analyte is in a single ionic form[1]. A mobile phase pH between 2 and 4 is generally a good starting point for basic compounds[2].
-
-
Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column can lead to peak tailing.
-
Solution: Use a guard column and/or implement a robust sample preparation method to remove interfering substances. Regularly flushing the column with a strong solvent is also recommended.
-
Q3: I am seeing a noisy baseline in my chromatogram. What are the likely causes and how can I fix it?
A3: A noisy baseline can obscure small peaks and affect integration accuracy. Common causes include:
-
Mobile Phase Issues: Dissolved air in the mobile phase, improper mixing of mobile phase components, or contaminated solvents can all contribute to baseline noise.
-
Solution: Ensure your mobile phase is properly degassed. Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.
-
-
Pump Problems: Fluctuations in pump pressure can cause a rhythmic baseline noise.
-
Solution: Purge the pump to remove any air bubbles. If the problem persists, check the pump seals and check valves for wear and tear.
-
-
Detector Issues: A failing lamp in a UV detector can lead to increased noise.
-
Solution: Check the lamp energy and replace it if necessary. Ensure the detector is warmed up and stable before starting your analysis.
-
Q4: I am observing ghost peaks in my blank injections. What is their origin and how can I eliminate them?
A4: Ghost peaks are peaks that appear in a blank run and are not related to the injected sample. They can originate from several sources:
-
Carryover: Residual sample from a previous injection can be carried over to the next run.
-
Solution: Implement a thorough needle wash program on your autosampler. Injecting a blank after a high-concentration sample can help confirm carryover.
-
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, especially in gradient elution.
-
Solution: Use high-purity solvents and reagents. Prepare fresh mobile phase daily.
-
-
System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, and frits.
-
Solution: Regularly flush the entire HPLC system with a strong solvent.
-
Q5: I am having difficulty separating Lopinavir from its oxidative metabolites (M1, M3, M4). What strategies can I employ to improve resolution?
A5: Oxidative metabolites are generally more polar than the parent drug. To improve their separation from Lopinavir in reversed-phase HPLC:
-
Optimize Mobile Phase pH: The ionization state of both Lopinavir and its metabolites can be manipulated by changing the mobile phase pH. Since Lopinavir has basic properties, a lower pH (e.g., 2.5-4) is often a good starting point to ensure consistent protonation and retention[2]. Experimenting with different pH values can alter the selectivity between the parent drug and its more polar metabolites.
-
Adjust Organic Modifier Concentration: A shallower gradient (a slower increase in the organic solvent percentage) will provide more time for the separation of closely eluting compounds.
-
Try a Different Stationary Phase: If a standard C18 column does not provide adequate resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.
-
Lower the Temperature: Reducing the column temperature can sometimes improve the resolution between structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Lopinavir metabolism?
A1: Lopinavir is extensively metabolized in the liver, almost exclusively by the cytochrome P450 3A4 (CYP3A4) isoenzyme[1][3]. The primary metabolic pathways involve oxidation, resulting in several metabolites. The C-4 oxidation products, M1, M3, and M4, are the most predominant metabolites found in plasma[1][4].
Q2: Why is Lopinavir co-administered with Ritonavir?
A2: Lopinavir has low oral bioavailability when administered alone due to extensive first-pass metabolism by CYP3A4. Ritonavir is a potent inhibitor of CYP3A4. By co-administering a low dose of Ritonavir, the metabolism of Lopinavir is significantly reduced, leading to increased plasma concentrations and improved antiviral efficacy[1].
Q3: What are the typical sample preparation techniques for analyzing Lopinavir and its metabolites in plasma?
A3: Common sample preparation techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins[4][5].
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous plasma into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This is a more selective method that can provide cleaner extracts, which is particularly useful for sensitive LC-MS/MS analysis[6].
Q4: What type of HPLC column is most suitable for Lopinavir analysis?
A4: Reversed-phase columns, particularly C18 and C8 columns, are most commonly used for the analysis of Lopinavir and its metabolites[7]. The choice between C18 and C8 depends on the desired retention and selectivity. C18 columns are more retentive for non-polar compounds like Lopinavir.
Data Presentation
The following tables summarize quantitative data from various published HPLC methods for the analysis of Lopinavir.
Table 1: HPLC Methods for the Determination of Lopinavir
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Hypersil (ODS) C8 (250 x 4.6mm, 5µm) | Agilent TC C18 (2) (250 x 4.6 mm, 5µ)[8] | Xbridge C18 (250 mm × 4.6 mm, 3.5 µm)[3] | Brownlee C18[3] |
| Mobile Phase | Acetonitrile: Methanol: 0.01M KH2PO4 buffer (pH 3.0) (30:20:50, v/v/v) | Acetonitrile: 0.05 M Phosphoric acid (55: 45, v/v)[8] | Acetonitrile: Methanol: KH2PO4 buffer (pH 3.5) (50:10:40, v/v/v)[3] | Acetonitrile: 10 mM Ammonium Acetate buffer (pH 4.5): Methanol (40:30:30, v/v/v)[3] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min[8] | 1.1 mL/min[3] | 1.0 mL/min[3] |
| Detection | UV at 254 nm | UV at 240 nm[8] | UV at 220 nm[3] | UV at 210 nm[3] |
| Retention Time (Lopinavir) | Not specified | 6.68 min[8] | 6.6 min[3] | 12.58 min[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the HPLC analysis of Lopinavir and its metabolites.
Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation
This protocol is a general procedure for the extraction of Lopinavir and its metabolites from plasma for HPLC analysis.
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Aliquoting: Transfer a known volume of plasma (e.g., 200 µL) into a microcentrifuge tube.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol, typically in a 3:1 ratio (e.g., 600 µL of acetonitrile to 200 µL of plasma)[4].
-
Vortexing: Vortex the mixture vigorously for about 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
-
Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Injection: Inject a specific volume of the reconstituted sample into the HPLC system.
Protocol 2: Proposed HPLC-UV Method for Simultaneous Analysis of Lopinavir and its Major Metabolites
This proposed method is a starting point for developing a validated assay for the simultaneous determination of Lopinavir and its major oxidative metabolites (M1, M3, and M4). Optimization will likely be required.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 70 30 20 40 60 25 40 60 26 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (Lopinavir and its metabolites are expected to have UV absorbance at lower wavelengths).
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
Rationale for the Proposed Method:
-
The C18 column is chosen for its good retention of the relatively non-polar Lopinavir.
-
The acidic mobile phase (pH 3.0) will ensure that the basic nitrogen atoms in Lopinavir and its metabolites are protonated, leading to more consistent retention and better peak shape[2].
-
A gradient elution is proposed because the oxidative metabolites are expected to be more polar than Lopinavir and will likely elute earlier. The gradient allows for the elution of the more polar metabolites in a reasonable time while still retaining and separating the parent drug.
-
A lower UV wavelength of 210 nm is suggested to improve the detection sensitivity for both the parent drug and its metabolites.
Visualizations
Lopinavir Metabolism Pathway
Caption: Simplified metabolic pathway of Lopinavir mediated by the CYP3A4 enzyme.
General HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. agilent.com [agilent.com]
- 3. ijpsr.com [ijpsr.com]
- 4. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]
- 5. Simple, Rapid and Validated LC Determination of Lopinavir in Rat Plasma and its Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of lopinavir and nevirapine by high-performance liquid chromatography after solid-phase extraction: application for the assessment of their transplacental passage at delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the LC-MS/MS analysis of Lopinavir and its active metabolite, M-1.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds, are a common challenge in LC-MS/MS bioanalysis.[1][2] These effects can compromise the accuracy, precision, and sensitivity of the assay.[1] This guide provides a systematic approach to identifying and mitigating matrix effects during the analysis of Lopinavir and its M-1 metabolite.
Initial Assessment of Matrix Effects
Question: My signal intensity for Lopinavir and/or M-1 is inconsistent between samples and standards. How do I confirm if this is due to matrix effects?
Answer: The most direct way to assess matrix effects is through a post-extraction spike experiment.[2]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte of interest (Lopinavir and M-1) spiked into the mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Blank matrix (e.g., plasma, serum) is extracted first, and then the analyte is spiked into the final extracted sample at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): The analyte is spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets using your established LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Interpretation of Results:
-
ME < 85%: Indicates ion suppression.
-
ME > 115%: Indicates ion enhancement.
-
ME between 85% and 115%: Generally considered acceptable, but consistency across different lots of matrix should be verified.
Strategies for Mitigating Matrix Effects
If significant matrix effects are observed, the following strategies can be employed, starting with the most straightforward modifications.
1. Chromatographic Optimization
Question: How can I modify my chromatography to reduce matrix effects?
Answer: The goal is to chromatographically separate Lopinavir and M-1 from the interfering matrix components.
-
Gradient Modification: Adjust the gradient slope to better separate the analytes from early or late-eluting matrix components.
-
Column Chemistry: Consider a different column chemistry. If using a standard C18 column, switching to a phenyl-hexyl or a biphenyl column may offer different selectivity and move the analytes away from interfering phospholipids. One validated method for lopinavir successfully used a biphenyl column.[3]
-
Flow Rate Adjustment: Modifying the flow rate can alter retention times and peak shapes, potentially improving separation from matrix interferences.
2. Sample Preparation
Question: What are the best sample preparation techniques to remove interfering matrix components?
Answer: Effective sample preparation is crucial for minimizing matrix effects.[4]
-
Protein Precipitation (PPT): This is a simple and common technique.[3] However, it may not be sufficient for removing all interfering phospholipids. Using methanol as the precipitating agent has been shown to be effective in some lopinavir assays.[3]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A double LLE approach can further enhance selectivity by first removing highly non-polar interferences with a non-polar solvent like hexane, followed by extraction of the analytes with a moderately polar solvent such as methyl tert-butyl ether or ethyl acetate.[4]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove salts, proteins, and phospholipids.[4] Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be screened to find the optimal one for Lopinavir and M-1.
3. Use of Internal Standards
Question: Can an internal standard compensate for matrix effects?
Answer: Yes, a suitable internal standard (IS) is essential for accurate quantification and can compensate for variability introduced by matrix effects.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL-IS of Lopinavir (e.g., Lopinavir-d8) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to a consistent analyte/IS peak area ratio.[5]
-
Analog Internal Standard: If a SIL-IS is not available, a structural analog that has similar chromatographic behavior and ionization efficiency to Lopinavir and M-1 can be used.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in plasma or serum samples? A1: The most common sources of matrix effects in plasma and serum are phospholipids, salts, and endogenous metabolites that can co-elute with the analytes of interest and interfere with the ionization process in the mass spectrometer source.
Q2: My recovery is good, but I still see significant matrix effects. Why is this? A2: Good recovery indicates that the extraction process is efficient at retrieving the analyte from the matrix. However, it does not guarantee that interfering components from the matrix have been removed. These co-extracted components can still cause ion suppression or enhancement, even if the analyte itself is well-recovered.
Q3: Can I just dilute my sample to reduce matrix effects? A3: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the resulting analyte concentration is still well above the lower limit of quantification (LLOQ) of your assay.
Q4: Are there any specific mass spectrometric settings that can help reduce matrix effects? A4: While sample preparation and chromatography are the primary means of addressing matrix effects, optimizing MS parameters can help. This includes adjusting the electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature to ensure efficient and stable ionization of your analytes.
Quantitative Data Summary
The following tables summarize validation data from published LC-MS/MS methods for Lopinavir, which provide an indication of the performance that can be achieved when matrix effects are adequately addressed.
Table 1: Recovery and Matrix Effect Data for Lopinavir in Human Breast Milk [3]
| Analyte | Mean Recovery (%) | Matrix Effect Observed |
| Lopinavir | 96 - 105 | No major matrix effects |
Table 2: Precision and Accuracy Data for Lopinavir in Human Plasma [5]
| Analyte | Quality Control Level | Within Batch Precision (%RSD) | Within Batch Accuracy (%) |
| Lopinavir | LLOQ QC | - | 98.09 - 110.85 |
| LQC | - | 101.39 - 105.27 | |
| MQC1 | - | 97.35 - 99.21 |
Note: The IS Normalized Matrix Factor for Lopinavir at LQC and HQC was 0.983 and 0.984, respectively, indicating minimal matrix effect after normalization.[5]
Experimental Protocols
Protocol 1: Protein Precipitation for Lopinavir Analysis in Breast Milk [3]
-
To 100 µL of breast milk sample, add an appropriate amount of internal standard.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Lopinavir Metabolism to M-1
Lopinavir is primarily metabolized by the cytochrome P450 3A (CYP3A) family of enzymes in the liver.[6][7][8] The M-1 metabolite is formed through oxidation.
References
- 1. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method validation and clinical application for the quantification of lopinavir, efavirenz, and ritonavir in breast milk using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Effects of cytochrome P450 3A (CYP3A) and the drug transporters P-glycoprotein (MDR1/ABCB1) and MRP2 (ABCC2) on the pharmacokinetics of lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity for the low-level detection of Lopinavir Metabolite M-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its sensitive detection important?
A1: this compound is an active metabolite of the HIV protease inhibitor, Lopinavir.[1] Lopinavir undergoes extensive metabolism in the liver, primarily by cytochrome P450 3A (CYP3A) isozymes, to form several metabolites, with M-1 being a predominant C-4 oxidation product.[2][3] Sensitive detection of M-1 is crucial for comprehensive pharmacokinetic studies, understanding drug metabolism, and assessing its potential contribution to the overall therapeutic effect and safety profile of Lopinavir.
Q2: What is the most common analytical technique for the low-level detection of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and selective quantification of lopinavir and its metabolites in biological matrices.[4][5][6] This method offers high sensitivity and specificity, which are essential for detecting the low concentrations at which metabolites are often present.
Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A3: To enhance sensitivity, a multi-faceted approach is recommended:
-
Optimize Sample Preparation: Employ a sample clean-up technique that effectively removes matrix components while maximizing the recovery of the analyte. Solid-phase extraction (SPE) is often a good choice for complex matrices.
-
Enhance Chromatographic Separation: Use a high-efficiency HPLC or UHPLC column and optimize the mobile phase to achieve sharp, symmetrical peaks, which will improve the signal-to-noise ratio.
-
Fine-tune Mass Spectrometry Parameters: Carefully optimize the electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flows, and temperature) and the collision energy for the specific multiple reaction monitoring (MRM) transitions of this compound.[7][8]
Q4: What are the expected MRM transitions for this compound?
A4: this compound has a molecular weight of 642.78.[1] Given that it is an oxidation product of Lopinavir (MW ~628.8 g/mol ), its fragmentation pattern is expected to be similar. For Lopinavir ([M+H]⁺ at m/z 629.6), common product ions are observed at m/z 447.1, 268.2, and 155.2.[4][9][10] Therefore, for this compound, the precursor ion would be [M+H]⁺ at m/z 645.8. Likely product ions could be predicted by considering the fragmentation of the core lopinavir structure. It is crucial to optimize the collision energy to identify the most intense and stable product ions for quantification.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize ESI source parameters. Ensure the mobile phase pH is suitable for protonation (positive ion mode). Consider using mobile phase additives like formic acid or ammonium formate to enhance ionization.[5][8] |
| Incorrect MRM Transitions | Confirm the precursor and product ions for this compound. Perform a product ion scan of the precursor ion (m/z 645.8) to identify the most abundant fragment ions. |
| Poor Analyte Recovery | Evaluate your sample preparation method. If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample and potentially higher recovery.[11] |
| Analyte Degradation | Ensure proper sample handling and storage conditions. Lopinavir and its metabolites can be susceptible to degradation.[6] |
| Instrumental Issues | Check the LC-MS/MS system for leaks, blockages, or detector malfunction. Run a system suitability test with a known standard to verify instrument performance. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. Ensure the mobile phase pH is within the stable range for the column chemistry. |
| Inappropriate Mobile Phase | Adjust the mobile phase composition, including the organic solvent ratio and the concentration of additives, to improve peak shape. |
| Secondary Interactions | Interactions between the analyte and active sites on the column can cause tailing. Consider using a column with end-capping or a different stationary phase. Adding a small amount of a competing base to the mobile phase can sometimes help. |
| Injection Solvent Effects | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
Issue 3: High Background Noise or Matrix Effects
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Clean-up | Improve the sample preparation method to remove more interfering matrix components. SPE is generally more effective than protein precipitation for reducing matrix effects. |
| Co-eluting Interferences | Modify the chromatographic gradient to better separate the analyte from co-eluting matrix components. A longer run time or a different column may be necessary. |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to minimize background noise. |
| Ion Suppression or Enhancement | Evaluate matrix effects by performing a post-extraction addition experiment. If significant ion suppression is observed, a more rigorous sample clean-up or a change in chromatographic conditions is required. The use of a stable isotope-labeled internal standard can help to compensate for matrix effects. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Lopinavir Analysis
| Technique | Typical Recovery (%) | Matrix Effect | Throughput | Reference |
| Protein Precipitation (PPT) | 85-100 | High | High | [9][12] |
| Liquid-Liquid Extraction (LLE) | >75 | Moderate | Moderate | [4][10] |
| Solid-Phase Extraction (SPE) | >90 | Low | Low to Moderate | N/A |
| Salting-Out Assisted LLE (SALLE) | High | Low | High | [11] |
Table 2: Reported LC-MS/MS Parameters for Lopinavir Quantification
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Agilent ZORBAX Eclipse XDB-C18 | Agilent Zobax Extend-C18 (1.8 µm, 2.1 x 30 mm) | Acquity BEH C18 (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water | Water with 0.1% Formic Acid | 0.1% HCOOH in Water |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile |
| Gradient | Isocratic (80% B) | Isocratic (55% B) | Isocratic (80% B) |
| Flow Rate | N/A | 0.5 mL/min | N/A |
| MRM Transition (m/z) | 629.6 → 155.2 | N/A | 629.83 → 447.38 |
| LLOQ | 15 pg/mL | N/A | 10 ng/mL |
| Reference | [4] | [11] | [5] |
Experimental Protocols
Detailed Methodology: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Detailed Methodology: LC-MS/MS Analysis
This protocol is a starting point for method development for this compound.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Proposed MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 645.8
-
Product Ions (Q3): To be determined by infusion and product ion scan. Likely fragments will be similar to lopinavir.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Gas Flows: To be optimized for the specific instrument.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for low sensitivity in M-1 analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of cytochrome P450 3A (CYP3A) and the drug transporters P-glycoprotein (MDR1/ABCB1) and MRP2 (ABCC2) on the pharmacokinetics of lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]
This technical support center provides troubleshooting guidance for common chromatographic issues encountered during the analysis of lopinavir and its metabolites. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help researchers, scientists, and drug development professionals resolve peak tailing and broadening, ensuring robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for lopinavir and its metabolites in reversed-phase HPLC?
A1: Peak tailing for lopinavir, a basic compound, and its metabolites is often caused by secondary interactions between the analytes and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4] These interactions can be more pronounced at mid-range pH where silanols are ionized.[4] Other contributing factors can include column overload, a poorly packed column bed, or the use of an inappropriate mobile phase.[5]
Q2: How does the mobile phase pH affect the peak shape of lopinavir?
A2: The mobile phase pH plays a critical role in controlling the peak shape of ionizable compounds like lopinavir. Lopinavir has basic functional groups, and its pKa is approximately 1.5 and 2.84 for its two basic centers.[6] Operating at a low pH (typically ≤ 3) can suppress the ionization of silanol groups on the column, minimizing secondary interactions and reducing peak tailing.[2][3][4] Conversely, adjusting the pH to be at least two units away from the analyte's pKa can ensure the analyte is in a single ionic state, leading to sharper peaks.[7] For lopinavir, a mobile phase pH of around 2.8 to 3.5 has been shown to produce good peak shapes.[6][8]
Q3: What is peak broadening and what are its common causes in lopinavir analysis?
A3: Peak broadening is characterized by an increase in the peak width and a decrease in its height, leading to reduced resolution and sensitivity. Common causes include column degradation (e.g., void formation), inconsistent mobile phase composition, a slow flow rate, excessive system dead volume, and a large injection volume, especially when the sample solvent is stronger than the mobile phase.[9][10][11]
Q4: Can the choice of HPLC column impact peak shape for lopinavir?
A4: Absolutely. Using a modern, high-purity silica column (Type B) with low metal content can significantly reduce peak tailing.[1][2] Furthermore, "end-capped" columns, where residual silanol groups are chemically deactivated, are highly recommended for analyzing basic compounds like lopinavir to prevent undesirable secondary interactions.[3][4][7] Columns with alternative stationary phases, such as organo-silica hybrids or polymeric phases, can also provide improved peak symmetry.[1][2]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues observed during the analysis of lopinavir and its metabolites.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing.
Experimental Protocols:
1. Mobile Phase pH Optimization:
-
Objective: To minimize silanol interactions by adjusting the mobile phase pH.
-
Protocol:
-
Prepare a series of mobile phases with identical organic solvent compositions but with varying aqueous phase pH values (e.g., pH 2.5, 2.8, 3.0, 3.5, and 7.0). Use buffers like phosphate or formate that are compatible with your detection method. For lopinavir, a buffer of 0.1% orthophosphoric acid adjusted to pH 2.8 has been shown to be effective.[8]
-
Equilibrate the column with each mobile phase for at least 20 column volumes.
-
Inject a standard solution of lopinavir and its metabolites.
-
Evaluate the peak asymmetry factor for each pH condition. A value closer to 1 indicates a more symmetrical peak.
-
2. Column Comparison:
-
Objective: To determine the effect of the stationary phase on peak shape.
-
Protocol:
-
Select two or three different C18 or C8 columns for comparison. Include a standard silica column, an end-capped column, and if available, a hybrid particle or polymeric column.
-
Using the optimized mobile phase from the previous experiment, sequentially install and equilibrate each column.
-
Inject the same standard solution and analyze the resulting chromatograms.
-
Compare the peak shape, asymmetry factor, and resolution between the columns.
-
Data Presentation:
| Parameter | Condition A: Standard C18, pH 7.0 | Condition B: Standard C18, pH 2.8 | Condition C: End-Capped C18, pH 2.8 |
| Lopinavir Asymmetry Factor | 2.1 | 1.3 | 1.1 |
| Metabolite M1 Asymmetry Factor | 1.9 | 1.2 | 1.0 |
| Resolution (Lopinavir/M1) | 1.8 | 2.5 | 3.1 |
Guide 2: Addressing Peak Broadening
This guide provides a step-by-step approach to identify and rectify the causes of peak broadening.
Troubleshooting Workflow for Peak Broadening
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. remedypublications.com [remedypublications.com]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. mastelf.com [mastelf.com]
- 10. quora.com [quora.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
For researchers, scientists, and drug development professionals working with Lopinavir Metabolite M-1, the accurate preparation of standard solutions is fundamental to achieving reliable and reproducible experimental results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation, handling, and storage of this compound standard solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it important?
This compound is one of the primary oxidative metabolites of Lopinavir, a potent HIV-1 protease inhibitor. Understanding its properties and accurately quantifying its presence is crucial for pharmacokinetic studies, drug metabolism research, and impurity profiling of the parent drug, Lopinavir.
Q2: What are the key physical and chemical properties of this compound?
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₃₇H₄₆N₄O₆ |
| Molecular Weight | 642.78 g/mol |
| CAS Number | 192725-39-6 |
| Appearance | Typically a solid |
Q3: What solvents are recommended for dissolving this compound?
Q4: How should I prepare a stock solution of this compound?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide. The general workflow involves carefully weighing the solid standard, dissolving it in a suitable organic solvent, and then diluting it to the desired concentration.
Q5: What are the recommended storage conditions for the solid standard and prepared solutions?
Proper storage is critical to maintain the integrity of the this compound standard.
| Form | Storage Temperature | Recommended Duration |
| Solid Standard | -20°C | Refer to the Certificate of Analysis (typically for extended periods) |
| Stock Solutions | -20°C in tightly sealed vials | Up to 1 month |
| Working Solutions | Prepare fresh daily from stock | For same-day use |
Note: It is always best practice to prepare and use solutions on the same day whenever possible.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving the Standard | - Inappropriate solvent selection.- Insufficient solvent volume.- Low temperature of the solvent. | - Use a recommended organic solvent such as DMSO, ethanol, or methanol.- Ensure you are using a sufficient volume of solvent for the amount of standard.- Gently warm the solution and/or use sonication to aid dissolution. |
| Precipitation Observed in the Solution | - The concentration of the standard exceeds its solubility in the chosen solvent.- The solution was not properly mixed.- Temperature fluctuations affecting solubility. | - Dilute the solution with additional solvent.- Ensure the solution is thoroughly mixed using a vortex or sonicator.- Store the solution at the recommended temperature and allow it to equilibrate to room temperature before use. |
| Inconsistent or Inaccurate Results | - Degradation of the standard or solution.- Inaccurate initial weighing of the standard.- Pipetting errors during dilution. | - Prepare fresh solutions from the solid standard.- Ensure the analytical balance is properly calibrated and use appropriate weighing techniques.- Use calibrated pipettes and follow proper pipetting techniques. |
| Signal Loss Over Time in Analytical Runs | - Adsorption of the analyte to container surfaces.- Instability of the solution in the autosampler. | - Use silanized glass or low-adsorption polypropylene vials.- If possible, maintain the autosampler at a cool temperature (e.g., 4°C).- Prepare fresh working solutions more frequently. |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL this compound Stock Solution
This protocol provides a general guideline. Please refer to the specific instructions on the Certificate of Analysis provided by your supplier.
Materials:
-
This compound analytical standard
-
Dimethyl Sulfoxide (DMSO), HPLC grade or equivalent
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibration: Allow the vial containing the solid this compound standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the standard (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed standard to a volumetric flask of appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).
-
Solvent Addition: Add a portion of the selected organic solvent (e.g., ~0.7 mL of DMSO) to the flask.
-
Mixing: Gently swirl the flask to wet the solid. Use a vortex mixer and/or a sonicator to ensure complete dissolution of the standard.
-
Volume Adjustment: Once the solid is completely dissolved, add the solvent to the flask to reach the final volume mark.
-
Final Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a tightly sealed, clearly labeled amber vial and store it at -20°C.
Visualizations
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
References
Welcome to the technical support center for the extraction of lopinavir and its metabolites from tissue samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting lopinavir and its metabolites from tissue samples?
A1: The main challenges include:
-
Low Recovery: Incomplete extraction of the analytes from the complex tissue matrix.
-
Matrix Effects: Interference from endogenous components of the tissue (e.g., lipids, proteins) that can suppress or enhance the analyte signal in mass spectrometry.
-
Analyte Instability: Degradation of lopinavir or its metabolites due to enzymatic activity or pH instability during the extraction process.
-
Reproducibility: Achieving consistent results across different samples and batches.
Q2: What are the major metabolites of lopinavir I should be targeting?
A2: Lopinavir is extensively metabolized, primarily by cytochrome P450 3A (CYP3A) isozymes.[1] The predominant metabolites found in plasma are the C-4 oxidation products, namely M1 , M3 , and M4 .[1][2] Therefore, your analytical method should ideally be able to separate and quantify lopinavir and these key metabolites.
Q3: Which tissues are most relevant for studying lopinavir metabolism?
A3: Lopinavir is primarily metabolized in the liver, making it a key tissue for analysis.[2] The intestine also plays a significant role in its first-pass metabolism due to high CYP3A4 expression.[3][4] Depending on the research question, other tissues like lymphoid tissue, kidneys, and brain may also be of interest.[5]
Q4: How can I minimize enzymatic degradation of metabolites during tissue homogenization?
A4: To prevent enzymatic degradation, it is crucial to work quickly and at low temperatures. Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.[6] Perform homogenization on ice and in the presence of organic solvents like methanol or acetonitrile, which will help to precipitate proteins and quench enzymatic activity.[7] The use of protease and phosphatase inhibitors in the homogenization buffer can also be beneficial.[8]
Q5: What is a suitable internal standard for the analysis of lopinavir and its metabolites?
A5: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., lopinavir-d8).[9] If this is not available, a structurally similar compound with similar extraction and ionization properties can be used. It is crucial that the internal standard is added as early as possible in the workflow to account for variability in extraction efficiency and matrix effects.[1]
Troubleshooting Guide
Low Analyte Recovery
| Problem | Potential Cause | Suggested Solution |
| Low recovery of lopinavir and its metabolites from dense tissues (e.g., muscle). | Incomplete tissue homogenization. | - Ensure the tissue is thoroughly pulverized to a fine powder before solvent addition. - Use mechanical disruption methods like bead beating or ultrasonication in addition to vortexing.[10] - Increase the solvent-to-tissue ratio to ensure complete immersion and extraction. |
| Poor recovery of more polar metabolites. | The extraction solvent is not polar enough. | - Consider a multi-step extraction. First, use a non-polar solvent to remove lipids, then extract with a more polar solvent like methanol/water or acetonitrile/water. - A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to fractionate metabolites based on polarity.[2][11] |
| Analyte loss during solvent evaporation. | The analyte is volatile or adheres to the tube surface. | - Use a gentle stream of nitrogen for evaporation at a controlled temperature. - Avoid complete dryness, leaving a small amount of solvent. - Reconstitute the sample in a solvent that ensures complete dissolution and vortex thoroughly. |
Matrix Effects in LC-MS/MS Analysis
| Problem | Potential Cause | Suggested Solution |
| Ion suppression or enhancement observed for lopinavir or its metabolites. | Co-elution of endogenous matrix components (e.g., phospholipids, salts). | - Optimize the chromatographic method to improve the separation of analytes from interfering compounds.[1] - Employ a more rigorous sample clean-up method such as solid-phase extraction (SPE) to remove interfering substances.[2] - Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows. |
| Inconsistent internal standard response. | The internal standard is experiencing different matrix effects than the analyte. | - Use a stable isotope-labeled internal standard for the best compensation of matrix effects.[12] - If a structural analog is used, ensure it has very similar retention time and ionization characteristics to the analyte. |
Analyte Instability
| Problem | Potential Cause | Suggested Solution |
| Degradation of lopinavir or its metabolites in the extracted sample. | Residual enzymatic activity in the extract.[6] | - Ensure complete protein precipitation by using a sufficient volume of cold organic solvent and adequate incubation time at low temperatures.[13] - Centrifuge at high speed to effectively pellet all precipitated proteins. |
| pH-dependent degradation. | The pH of the extraction or final solvent is unsuitable for the analyte's stability. | - Investigate the pH stability of lopinavir and its metabolites. Lopinavir is known to degrade in acidic and alkaline environments.[14] - Adjust the pH of your buffers and final extract to maintain stability. |
Quantitative Data Summary
The following tables summarize representative data for lopinavir extraction and analysis. Note that data for metabolite recovery from tissues is scarce in the literature; the values presented for plasma can serve as a starting point for optimization.
Table 1: Lopinavir Recovery from Biological Matrices
| Matrix | Extraction Method | Analyte | Average Recovery (%) | Reference |
| Rat Plasma | Protein Precipitation (Acetonitrile) | Lopinavir | 97.5 - 101.2 | [15] |
| Human Plasma | Liquid-Liquid Extraction | Lopinavir | 73.5 - 118.4 | [16] |
| Human Plasma | Solid-Phase Extraction | Lopinavir | 91 | [2] |
Table 2: LC-MS/MS Method Validation Parameters for Lopinavir
| Parameter | Lopinavir | Ritonavir (Co-formulant) | Reference |
| Linearity Range (ng/mL) | 62.5 - 10000 | 12.5 - 2000 | |
| Lower Limit of Quantification (pg/mL) | 15 | 8 | |
| Inter-day Precision (% CV) | < 15 | < 15 | |
| Intra-day Precision (% CV) | < 15 | < 15 | |
| Absolute Recovery (%) | > 75 | > 75 |
Experimental Workflows and Protocols
Diagram: General Workflow for Lopinavir Metabolite Extraction from Tissue
Caption: A generalized workflow for the extraction of lopinavir metabolites from tissue samples.
Diagram: Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree for troubleshooting low recovery of lopinavir metabolites.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation for Lopinavir and Metabolite Extraction from Liver and Kidney Tissues
This protocol is adapted from general tissue extraction methods and is suitable for tissues with high metabolic activity.
Materials:
-
Frozen tissue sample (-80°C)
-
Ice-cold acetonitrile (ACN) with 0.1% formic acid
-
Ice-cold methanol (MeOH)
-
Internal Standard (IS) solution (e.g., lopinavir-d8 in methanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater or ultrasonic probe)
-
Centrifuge capable of reaching >10,000 x g and maintaining 4°C
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Immediately place the tissue in a pre-chilled tube containing homogenization beads and 500 µL of ice-cold PBS.
-
Add the internal standard solution.
-
Homogenize the tissue until no visible particles remain. Keep the sample on ice throughout this process.
-
Add 1.5 mL of ice-cold acetonitrile with 0.1% formic acid to the homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100-200 µL of the initial mobile phase for LC-MS/MS analysis. Vortex for 30 seconds and centrifuge to pellet any remaining particulates before transferring to an autosampler vial.
Protocol 2: Liquid-Liquid Extraction (LLE) for Lopinavir and Metabolite Extraction from Lymphoid Tissues
This protocol is designed to reduce matrix effects from lipid-rich tissues like lymphoid tissue.
Materials:
-
Frozen tissue sample (-80°C)
-
Tris-HCl buffer (50 mM, pH 7.4), ice-cold
-
Methyl tert-butyl ether (MTBE)
-
Internal Standard (IS) solution
-
Homogenizer
-
Centrifuge
-
Evaporation system
Procedure:
-
Weigh approximately 50-100 mg of frozen lymphoid tissue.
-
Homogenize the tissue in 1 mL of ice-cold Tris-HCl buffer with the added internal standard.
-
Add 3 mL of MTBE to the tissue homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully collect the upper organic layer (MTBE) into a new tube. This layer will contain lopinavir and less polar metabolites.
-
To extract more polar metabolites, the pH of the remaining aqueous layer can be adjusted before a second extraction with a different solvent, or it can be analyzed separately.
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the extract in the mobile phase for LC-MS/MS analysis.
Disclaimer: These protocols are intended as a starting point. Optimization may be required depending on the specific tissue type, instrumentation, and target metabolites. Always validate the method for your specific application.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of lopinavir and nevirapine by high-performance liquid chromatography after solid-phase extraction: application for the assessment of their transplacental passage at delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Development of LC-MS/MS methods to quantitate lopinavir, lopinavir M1, nelfinavir, nelfinavir M8, ritonavir, and hydroxy ritonavir in human liver microsomes. - figshare - Figshare [figshare.com]
- 4. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. cri.utsw.edu [cri.utsw.edu]
- 7. Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 13. Precipitation Procedures [sigmaaldrich.com]
- 14. Simple, Rapid and Validated LC Determination of Lopinavir in Rat Plasma and its Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for the mass spectrometry analysis of Lopinavir and its metabolite, M-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is Lopinavir Metabolite M-1 and why is it important?
A1: this compound is an active metabolite of the HIV protease inhibitor, Lopinavir. It is formed in the body through oxidation, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Like Lopinavir, M-1 exhibits antiviral activity, making its accurate quantification in biological matrices crucial for pharmacokinetic and pharmacodynamic studies.[2]
Q2: What is ion suppression and why is it a concern for Lopinavir and M-1 analysis?
A2: Ion suppression is a matrix effect where co-eluting endogenous components from the sample (e.g., salts, phospholipids, proteins) reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source.[3][4][5] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[3] Both Lopinavir, a relatively hydrophobic molecule, and its potentially more polar metabolite M-1 can be susceptible to ion suppression.
Q3: What are the common sources of ion suppression in bioanalytical samples?
A3: Common sources of ion suppression in biological matrices such as plasma or serum include:
-
Phospholipids: These are major components of cell membranes and are a primary cause of ion suppression in electrospray ionization (ESI).[1]
-
Salts and Buffers: High concentrations of salts from buffers or the biological matrix itself can interfere with the ionization process.
-
Proteins: Although largely removed during sample preparation, residual proteins can still contribute to matrix effects.
-
Other Endogenous Molecules: Various small molecules present in the biological matrix can co-elute with the analytes and cause ion suppression.
Troubleshooting Guide: Minimizing Ion Suppression
This guide provides a systematic approach to identifying and mitigating ion suppression for Lopinavir and its M-1 metabolite during LC-MS/MS analysis.
Problem 1: Poor signal intensity or high variability in analyte response.
This could be an indication of significant ion suppression.
Workflow for Diagnosing and Mitigating Ion Suppression:
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of lopinavir metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of lopinavir metabolites using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q1: I am not detecting any metabolite peaks, or the signal is very low. What are the possible causes and solutions?
A1: This is a common issue, especially given that metabolites are often present at much lower concentrations than the parent drug.[1]
-
Insufficient Sample Concentration: Lopinavir is extensively metabolized, but individual metabolite concentrations can be low.[2] Consider concentrating your sample extract.
-
Metabolite Instability: Metabolites can be less stable than the parent drug.[1] Ensure proper sample handling and storage conditions (e.g., temperature, pH) to prevent degradation.
-
Suboptimal Ionization: The ionization efficiency of a metabolite can differ significantly from the parent drug. Experiment with both positive and negative ionization modes. For lopinavir and its metabolites, positive ion mode is commonly used.[3][4]
-
Incorrect Mass Transitions (MRM): The precursor and product ions for your metabolites will be different from lopinavir. You will need to determine the optimal multiple reaction monitoring (MRM) transitions for each metabolite. This can be done by infusing a solution of the metabolite (if a standard is available) or by using predictive software and confirming with a full scan mass spectrum.
Q2: I am observing high background noise or matrix effects in my chromatogram. How can I reduce this interference?
A2: Biological matrices are complex and can significantly interfere with metabolite quantification.[1]
-
Inadequate Sample Preparation: Protein precipitation alone may not be sufficient to remove all interfering substances. Consider more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]
-
Chromatographic Co-elution: Matrix components may co-elute with your metabolites, causing ion suppression or enhancement.[1] Optimize your chromatographic method by adjusting the mobile phase composition, gradient, or trying a different column chemistry to improve separation.
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard for each metabolite is the gold standard for correcting matrix effects.[5] If these are unavailable, a structurally similar analog can be used, but it may not fully compensate for differential matrix effects between the analyte and the IS.
Q3: I am having difficulty separating the metabolites from the parent drug (lopinavir) and from each other. What chromatographic parameters can I optimize?
A3: Achieving good chromatographic separation is critical, especially for isomeric metabolites which have the same mass.[6]
-
Column Selection: C18 columns are commonly used for lopinavir and its metabolites.[3][7] However, if you are struggling with resolution, consider a column with a different particle size or a different stationary phase chemistry.
-
Mobile Phase Optimization: Small changes in the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase) can significantly impact retention and selectivity. For lopinavir, mobile phases often consist of acetonitrile or methanol with an acidic modifier like formic acid in water.[3][4]
-
Gradient Elution: A well-optimized gradient elution program can help to separate compounds with different polarities. Adjusting the gradient slope and duration can improve the resolution between closely eluting peaks.
Q4: My results show poor reproducibility and accuracy. What are the likely sources of this variability?
A4: Poor reproducibility and accuracy can stem from various factors throughout the analytical workflow.
-
Inconsistent Sample Preparation: Ensure that your sample preparation is consistent across all samples. Use precise pipetting and ensure complete extraction and reconstitution.
-
Metabolite Instability: As mentioned, metabolites can be unstable. Evaluate the stability of your metabolites in the biological matrix and in the final extract under different storage conditions (freeze-thaw cycles, bench-top stability).
-
Carryover: If you are analyzing samples with a wide range of concentrations, carryover from a high concentration sample can affect the accuracy of a subsequent low concentration sample. Optimize your wash steps between injections.
-
Calibration Curve Issues: Ensure your calibration standards are prepared correctly and that the calibration range covers the expected concentrations of the metabolites. Using a stable isotope-labeled internal standard can significantly improve accuracy and precision.[5]
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of lopinavir, which can be used as a starting point for developing and troubleshooting methods for its metabolites.
Table 1: Representative LC-MS/MS Parameters for Lopinavir Quantification
| Parameter | Typical Value/Condition | Reference |
| Chromatography | ||
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | [4] |
| Mobile Phase A | 0.1% Formic Acid in Water | [3][4] |
| Mobile Phase B | Acetonitrile or Methanol | [3][4] |
| Flow Rate | 0.2 - 0.7 mL/min | [4][7] |
| Injection Volume | 5 - 10 µL | [4][7] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3][4] |
| Precursor Ion (m/z) | 629.3 - 629.8 | [3][4][8] |
| Product Ion (m/z) | 155.2, 447.1, 447.4 | [3][7][8] |
| Internal Standard | Telmisartan, Phenacetin, Deuterated Lopinavir | [3][7] |
Table 2: Key Validation Parameters for a Quantitative Lopinavir Assay
| Parameter | Typical Acceptance Criteria/Range | Reference |
| Linearity (r²) | > 0.99 | [4][7] |
| Lower Limit of Quantification (LLOQ) | 10 - 62.5 ng/mL (in plasma) | [3][4] |
| Accuracy (% Recovery) | 85 - 115% | [4][7] |
| Precision (%RSD) | < 15% | [3][4] |
Experimental Protocols
Below is a representative experimental protocol for the extraction and analysis of lopinavir from plasma. This protocol can be adapted for metabolite quantification, but will require optimization, particularly of the mass spectrometry parameters.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient: A suitable gradient to separate metabolites from the parent drug and each other. For example, start at 20% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI+.
-
Detection: Multiple Reaction Monitoring (MRM). MRM transitions will need to be optimized for each metabolite.
Visualizations
Lopinavir Metabolism and Potential for Interference
Caption: Simplified metabolic pathway of lopinavir.
Troubleshooting Workflow for Lopinavir Metabolite Quantification
Caption: A logical workflow for troubleshooting common issues.
References
- 1. ijrpr.com [ijrpr.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]
Welcome to the technical support center for the analytical challenges associated with Lopinavir (LPV) Metabolite M-1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stability of LPV M-1 during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the bioanalysis of Lopinavir Metabolite M-1.
Q1: My LPV M-1 metabolite concentrations are inconsistent across replicates. What are the likely causes?
A1: Inconsistent concentrations of LPV M-1, an oxidative metabolite, often point to pre-analytical and analytical instability. The primary factors to investigate are sample handling, storage conditions, and the pH of your analytical solutions. Degradation can occur due to enzymatic activity in the biological matrix, pH-mediated hydrolysis, or oxidation.
Q2: What are the optimal storage conditions for plasma samples containing LPV M-1?
A2: While specific stability data for M-1 is limited, data from the parent drug, Lopinavir, suggests that long-term stability is best achieved at ultra-low temperatures. For Lopinavir, storage at 2-8°C is recommended only for short periods (up to 2 months), as degradation is observed at higher ambient temperatures.[1] Therefore, for M-1, it is critical to freeze plasma samples at -70°C or lower immediately after collection and processing. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: I am observing significant signal loss after sample preparation. How can I improve the stability of M-1 during extraction?
A3: Signal loss during sample preparation is often due to degradation. Since M-1 is an oxidative metabolite, it may be susceptible to further oxidation and pH-dependent hydrolysis. Consider the following strategies:
-
Temperature Control: Keep samples on ice throughout the entire extraction process.
-
pH Adjustment: Lopinavir is known to degrade in both acidic and alkaline environments.[2][3][4] It is crucial to maintain a neutral pH during extraction. Consider adding a small amount of a stabilizing buffer (e.g., a phosphate buffer at pH 6-7) to the plasma sample before proceeding with protein precipitation or liquid-liquid extraction.
-
Use of Antioxidants: To prevent oxidative degradation, consider adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the collection tubes and/or during the extraction process.
-
Rapid Processing: Minimize the time between sample thawing and final analysis. Prepare samples in small batches to ensure they are not left at room temperature for extended periods.
Q4: What type of analytical method is best suited for M-1 quantification?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug metabolites like LPV M-1 due to its high sensitivity and selectivity.[5][6][7][8] Several validated LC-MS/MS methods exist for the parent drug, Lopinavir, which can be adapted for M-1.[5][6][7][8] These methods commonly use a C18 stationary phase with a mobile phase consisting of acetonitrile and an acidic modifier like formic acid.[5][6]
Q5: Are there known degradation products of Lopinavir that might interfere with M-1 analysis?
A5: Forced degradation studies on Lopinavir have shown that it degrades under acidic, alkaline, and oxidative conditions.[2][3][4] Under acidic hydrolysis, a major degradation product is formed.[4] While Lopinavir itself is relatively stable under oxidative stress (30% H2O2), its metabolites may behave differently.[4] It is essential to develop a stability-indicating method that can resolve M-1 from the parent drug and other potential degradation products.
Stability Data for Lopinavir
| Stress Condition | % Degradation of Lopinavir | Reference |
| Acid Hydrolysis (1.0 M HCl, 80°C, 90 min) | 68% | [4] |
| Alkaline Hydrolysis (1.0 M NaOH, 80°C, 14 h) | 26% | [4] |
| Oxidative (30% H₂O₂, 72 h) | No significant degradation | [4] |
| Thermal (Dry Heat, 105°C, 6 h) | Not specified | [3] |
| Photolytic (UV 352 nm, 10 days) | No significant degradation | [4] |
Note: As an oxidative metabolite, M-1 may exhibit different, and potentially greater, susceptibility to degradation than the parent drug, particularly under oxidative or pH-stress conditions.
Experimental Protocols
Protocol 1: Bench-Top Stability Assessment of LPV M-1 in Human Plasma
This protocol outlines a procedure to determine the short-term stability of LPV M-1 in a biological matrix under typical laboratory conditions.
1. Materials:
- Blank human plasma (K2-EDTA)
- LPV M-1 analytical standard
- Methanol or DMSO (for stock solution)
- Phosphate buffer (pH 6.5)
- Acetonitrile (ACN)
- Internal Standard (IS) working solution (e.g., Lopinavir-d8)
- Ice bath, refrigerated centrifuge, LC-MS/MS system
2. Procedure:
- Prepare Spiked Samples: Spike blank human plasma with LPV M-1 to achieve a known concentration (e.g., a mid-range QC sample).
- Initial Time Point (T=0): Immediately after spiking, take an aliquot of the sample. Add 3 volumes of ice-cold ACN containing the IS to precipitate proteins. Vortex for 1 minute.
- Centrifugation: Centrifuge at 4°C for 10 minutes at >10,000 x g.
- Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitution & Analysis: Reconstitute the dried extract in mobile phase, and inject onto the LC-MS/MS system. This is your T=0 reference sample.
- Bench-Top Incubation: Leave the remaining spiked plasma sample on the bench-top at room temperature (~25°C).
- Subsequent Time Points: At specified time intervals (e.g., 2, 4, 8, and 24 hours), repeat steps 2-5 for an aliquot of the incubated sample.
- Data Analysis: Calculate the stability of LPV M-1 at each time point by comparing the peak area ratio (M-1/IS) to the T=0 sample. Stability (%) = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
Visual Guides and Workflows
Caption: Recommended workflow for preserving LPV M-1 stability.
// Handling Branch "Temp_Question" [label="Samples stored at > -70°C\nor thawed at RT?", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Temp_Solution" [label="ACTION: Store at ≤ -70°C.\nThaw samples on ice.", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Check_Handling" -> "Temp_Question"; "Temp_Question" -> "Temp_Solution" [label="Yes"];
// Extraction Branch "pH_Question" [label="Is pH of extraction\nsolvent acidic or basic?", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "pH_Solution" [label="ACTION: Maintain neutral pH.\nConsider adding buffer.", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Oxidation_Question" [label="Was extraction prolonged\nat room temperature?", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidation_Solution" [label="ACTION: Keep samples on ice.\nAdd antioxidant (e.g., BHT).", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Check_Extraction" -> "pH_Question"; "Check_Extraction" -> "Oxidation_Question"; "pH_Question" -> "pH_Solution" [label="Yes"]; "Oxidation_Question" -> "Oxidation_Solution" [label="Yes"];
// LC-MS Branch "LCMS_Question" [label="Is there peak tailing,\nshifting RT, or low intensity?", shape="diamond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "LCMS_Solution" [label="ACTION: Check mobile phase pH.\nClean ion source.\nVerify column integrity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Check_LCMS" -> "LCMS_Question"; "LCMS_Question" -> "LCMS_Solution" [label="Yes"]; }
Caption: Troubleshooting guide for inconsistent M-1 results.
References
- 1. Instability of lopinavir/ritonavir capsules at ambient temperatures in sub-Saharan Africa: relevance to WHO antiretroviral guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a cost-effective and sensitive bioanalytical HPLC-UV method for determination of lopinavir in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides guidance on selecting the optimal internal standard for the quantification of Lopinavir Metabolite M-1, along with troubleshooting advice and detailed experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal internal standard for the quantification of this compound?
A1: The most suitable internal standard for the quantification of this compound is a stable isotope-labeled (SIL) version of the metabolite, specifically This compound-d8 . A SIL internal standard is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[1] It shares nearly identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[1] This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, leading to higher accuracy and precision.[1]
If a SIL version of the metabolite is not commercially available or cannot be synthesized, a stable isotope-labeled version of the parent drug, Lopinavir-d8 , would be the next best choice. While not identical, its structural similarity to Metabolite M-1 makes it a much better choice than a non-isotopically labeled structural analog.
Q2: Why is a stable isotope-labeled (SIL) internal standard preferred over a structural analog?
A2: SIL internal standards have chemical and physical properties that are almost identical to the analyte.[1] This means they experience similar extraction recovery and ionization suppression or enhancement in the mass spectrometer, which are common sources of variability in bioanalytical methods.[1] Structural analogs, while similar, can have different extraction efficiencies and chromatographic retention times, and may respond differently to matrix effects, potentially compromising the accuracy of the quantification.
Q3: What are the key considerations when using a SIL internal standard?
A3: When using a SIL internal standard, it is important to:
-
Ensure high isotopic purity: The SIL internal standard should have a very low percentage of the unlabeled analyte to avoid interference.
-
Use an appropriate mass difference: A mass difference of at least 3 to 4 Da is recommended to prevent isotopic crosstalk.
-
Optimize the concentration: The concentration of the internal standard should be consistent across all samples and be sufficient to provide a stable and reproducible signal.
Q4: Can I use Ritonavir as an internal standard for this compound?
A4: It is not recommended to use Ritonavir as an internal standard. Lopinavir is co-administered with Ritonavir, which is also a CYP3A4 inhibitor, to boost Lopinavir's plasma concentration.[2][3][4][5] Therefore, Ritonavir will likely be present in the study samples, making it unsuitable as an internal standard.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High variability in analyte/IS peak area ratio | Inconsistent sample extraction. | Ensure consistent and thorough vortexing and centrifugation steps. Use a validated liquid handling system for precise volume transfers. |
| Inconsistent internal standard addition. | Add the internal standard to all samples, including calibration standards and quality controls, at the very beginning of the sample preparation process. | |
| Matrix effects. | Use a stable isotope-labeled internal standard. Optimize the chromatographic method to separate the analyte from interfering matrix components. | |
| Poor peak shape for analyte and/or IS | Column degradation. | Replace the analytical column. Use a guard column to protect the analytical column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte and IS are in a single ionic state. | |
| Sample solvent incompatible with mobile phase. | Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. | |
| Low recovery of analyte and IS | Inefficient extraction from the biological matrix. | Optimize the extraction solvent and pH. Consider a different extraction technique (e.g., solid-phase extraction instead of liquid-liquid extraction). |
| Adsorption to labware. | Use low-binding polypropylene tubes and pipette tips. | |
| Internal standard signal is too low or absent | Incorrect concentration of the IS working solution. | Prepare a fresh working solution and verify its concentration. |
| Degradation of the internal standard. | Check the stability of the internal standard in the stock and working solutions under the storage conditions. | |
| Pipetting error during IS addition. | Calibrate pipettes regularly. Visually confirm the addition of the IS to each sample. |
Data Presentation
The following tables summarize the expected performance characteristics when using this compound-d8 as the internal standard for the quantification of this compound in human plasma.
Table 1: Recovery and Matrix Effect of this compound and this compound-d8
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | 5 | 92.5 | 95.8 |
| 50 | 94.1 | 97.2 | |
| 500 | 93.7 | 96.5 | |
| This compound-d8 | 100 | 93.1 | 96.1 |
Table 2: Precision and Accuracy of this compound Quantification
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 4.8 | -2.5 | 5.9 | -1.8 |
| LQC | 3 | 3.5 | 1.2 | 4.2 | 0.7 |
| MQC | 75 | 2.8 | -0.5 | 3.6 | -0.2 |
| HQC | 750 | 2.1 | 0.9 | 2.9 | 0.5 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, calibration standard, or quality control, add 25 µL of this compound-d8 internal standard working solution (100 ng/mL in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-20% B
-
3.1-4.0 min: 20% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Q1 m/z 645.4 -> Q3 m/z 465.3
-
This compound-d8: Q1 m/z 653.4 -> Q3 m/z 473.3
-
Visualizations
Caption: Lopinavir metabolism to Metabolite M-1 via CYP3A4 and its inhibition by Ritonavir.
Caption: Workflow for the quantification of this compound.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of cytochrome P450 3A (CYP3A) and the drug transporters P-glycoprotein (MDR1/ABCB1) and MRP2 (ABCC2) on the pharmacokinetics of lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
Validation & Comparative
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Lopinavir Metabolite M-1, a significant active metabolite of the antiretroviral drug Lopinavir.[1] The methodologies and validation parameters detailed herein are based on established analytical practices and guidelines from the International Council for Harmonisation (ICH) to ensure data integrity and reliability for researchers, scientists, and drug development professionals.[2][3][4]
Metabolic Pathway of Lopinavir
Lopinavir undergoes extensive oxidative metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[5][6] This process leads to the formation of several metabolites, with the C-4 oxidation product, Metabolite M-1, being one of the predominant metabolites found in plasma.[6] this compound is an active inhibitor of the HIV protease.[1]
Comparison of HPLC Method Validation Parameters
The validation of an analytical method ensures its suitability for its intended purpose.[7] Below is a comparison of typical performance characteristics for a standard HPLC-UV method versus a more sensitive HPLC-MS/MS method for the quantification of Lopinavir and its metabolites. While specific data for M-1 is limited in publicly available literature, the following tables represent expected performance based on similar assays for Lopinavir.[8][9]
Table 1: Comparison of HPLC Method Performance Characteristics
| Validation Parameter | HPLC-UV Method | HPLC-MS/MS Method | ICH Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.998 | > 0.999 | ≥ 0.995[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 80 - 120% of test concentration[4] |
| Precision (% RSD) | < 2.0% | < 1.5% | ≤ 2%[3] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.05 ng/mL | Signal-to-Noise ratio of 3:1[10] |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL | 0.05 - 0.1 ng/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | Good | Excellent | No interference at the retention time of the analyte |
| Robustness | Demonstrated | Demonstrated | No significant impact on results with minor variations |
Detailed Experimental Protocol: HPLC-UV Method for this compound
This section outlines a representative experimental protocol for the validation of an HPLC method for the quantification of this compound in a biological matrix (e.g., human plasma).
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (e.g., a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical grade buffers (e.g., potassium dihydrogen phosphate)
-
Human plasma (drug-free)
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.01M potassium dihydrogen orthophosphate buffer (pH 3.0) in a 60:40 (v/v) ratio[12]
-
Flow Rate: 1.0 mL/min[11]
-
Injection Volume: 20 µL[11]
-
Detector: UV detector at 220 nm[12]
-
Column Temperature: 25°C
3. Preparation of Standard and Quality Control (QC) Samples:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired calibration range.
-
Calibration Standards: Spike drug-free human plasma with the working standard solutions to obtain calibration standards at a minimum of five concentration levels.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial and inject 20 µL into the HPLC system.
5. Method Validation Procedure:
The validation of the developed HPLC method should be performed according to ICH guidelines, assessing the following parameters:[2][4][7]
-
Specificity: Analyze blank plasma samples to ensure no endogenous components interfere with the peaks of this compound and the internal standard.
-
Linearity: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. Perform linear regression analysis and determine the correlation coefficient (r²).
-
Accuracy and Precision: Analyze the QC samples in replicate (n=6) on the same day (intra-day) and on three different days (inter-day). Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is often determined by the signal-to-noise ratio.[7]
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, and flow rate to assess the method's reliability under varied conditions.[11]
-
System Suitability: Before each run, inject a standard solution to check for system performance parameters like theoretical plates, tailing factor, and retention time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. bepls.com [bepls.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. actascientific.com [actascientific.com]
- 8. Analytical Techniques for the Analysis of Lopinavir and Ritonavir...: Ingenta Connect [ingentaconnect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. omicsonline.org [omicsonline.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of two common analytical techniques, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative analysis of the antiretroviral drug lopinavir and its primary metabolites. This document is intended to assist researchers in selecting the appropriate methodology for their specific analytical needs, from therapeutic drug monitoring to metabolic stability studies.
Lopinavir is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) isozymes, leading to several oxidative metabolites.[1][2] Understanding the concentrations of both the parent drug and its metabolites is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments.
Methodology Comparison
The choice between LC-MS/MS and HPLC-UV for the analysis of lopinavir and its metabolites depends on the required sensitivity, selectivity, and the nature of the biological matrix. While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and specificity, which is particularly advantageous for detecting low-abundance metabolites.[3][4][5]
Quantitative Performance
The following table summarizes typical performance characteristics for the quantification of lopinavir using both LC-MS/MS and HPLC-UV methods. These values can be considered representative for its primary metabolites, although specific validation for each metabolite would be required.
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.05 - 7000 ng/mL[6] | 60 - 24,060 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[6] | 60 ng/mL[7] |
| Accuracy (% Recovery) | 96.67% - 97.13%[6] | 99% - 110%[7] |
| Precision (%RSD) | < 6%[6] | < 4% (Intra-day)[7] |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Run Time | ~ 2 minutes[8] | ~ 6-7 minutes[9] |
Experimental Protocols
Detailed experimental protocols for both LC-MS/MS and HPLC-UV methods are provided below. These are generalized procedures based on established methods and should be optimized for specific laboratory conditions and metabolite analysis.
LC-MS/MS Method for Lopinavir and Metabolites
This protocol is adapted from validated methods for lopinavir in biological matrices.[8][10][11]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 20% B, increase to 80% B over 1.5 minutes, hold for 0.5 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example for Lopinavir):
-
Precursor Ion (m/z): 629.8
-
Product Ion (m/z): 447.4[8]
-
-
Specific MRM transitions for metabolites would need to be determined by infusion of metabolite standards or through in-silico prediction and experimental confirmation.
HPLC-UV Method for Lopinavir
This protocol is based on established HPLC methods for the quantification of lopinavir.[7][12]
1. Sample Preparation (Plasma)
-
To 500 µL of plasma, add an internal standard.
-
Perform liquid-liquid extraction with 5 mL of a mixture of hexane and isoamyl alcohol (98:2 v/v).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 15 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., 0.02 M tetramethylammonium perchlorate in 0.2% trifluoroacetic acid) in a ratio of 45:5:50 (v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 20 µL.[13]
-
UV Detection Wavelength: 215 nm.
Logical Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of LC-MS/MS and HPLC-UV methods for analyzing lopinavir and its metabolites.
Conclusion
Both LC-MS/MS and HPLC-UV are suitable for the quantification of lopinavir. However, for the analysis of its metabolites, which are typically present at lower concentrations, LC-MS/MS is the superior technique due to its significantly lower limit of quantification and higher selectivity.[3] The choice of method should be guided by the specific requirements of the study, balancing the need for sensitivity with practical considerations such as instrument availability and cost. For a comprehensive metabolic profile, an LC-MS/MS method is highly recommended. For routine therapeutic drug monitoring of the parent drug, a well-validated HPLC-UV method can be a reliable and cost-effective alternative.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. bepls.com [bepls.com]
- 3. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple HPLC method for simultaneous determination of lopinavir, ritonavir and efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. remedypublications.com [remedypublications.com]
- 10. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method validation and clinical application for the quantification of lopinavir, efavirenz, and ritonavir in breast milk using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. itmedicalteam.pl [itmedicalteam.pl]
- 13. rroij.com [rroij.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antiviral activity of the established HIV protease inhibitor, lopinavir, and its major oxidative metabolite, M-1. Understanding the antiviral profile of metabolites is crucial in drug development for assessing the overall therapeutic efficacy and potential for continued viral suppression. This document summarizes key experimental data, outlines the methodologies used, and visualizes the relevant biological pathways to offer a comprehensive resource for the scientific community.
Quantitative Comparison of Antiviral Potency
The following table summarizes the key in vitro quantitative data for lopinavir and its metabolite M-1, providing a clear comparison of their potency against HIV.
| Compound | Parameter | Value | Cell Line | Virus | Reference |
| Lopinavir | EC50 | 6.5 nM | Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 | [1] |
| EC50 | 26 µM | Not specified | SARS-CoV-2 | [1] | |
| Metabolite M-1 | EC50 | 1.413 µM | MT-4 cells | HIV | [2][3] |
| Ki (HIV Protease) | 0.7 pM | Not specified | HIV | [2][3] |
Experimental Methodologies
The in vitro antiviral activity of lopinavir and its metabolites is primarily assessed through cell-based assays that measure the inhibition of viral replication. A commonly utilized method involves the use of MT-4 cells, a human T-cell line that is highly susceptible to HIV infection.
Anti-HIV Activity Assay in MT-4 Cells
This assay quantifies the ability of a compound to inhibit the cytopathic effects of HIV in MT-4 cells.
Protocol:
-
Cell Preparation: MT-4 cells are cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics. The cells are maintained in a logarithmic growth phase.
-
Infection: A suspension of MT-4 cells is infected with a pre-titered stock of HIV-1.
-
Compound Treatment: Immediately following infection, serial dilutions of the test compounds (lopinavir and metabolite M-1) are added to the infected cell cultures. Control wells with no compound (virus control) and uninfected cells (cell control) are also included.
-
Incubation: The culture plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days.
-
Measurement of Cell Viability (MTT Assay):
-
Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells metabolize the yellow MTT into purple formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer.
-
-
Data Analysis: The concentration of the compound that inhibits the cytopathic effect of the virus by 50% (EC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Key Pathways
Lopinavir Metabolism Workflow
Lopinavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][5][6][7] This metabolic process leads to the formation of several metabolites, including the active metabolite M-1. The co-administration of lopinavir with a low dose of ritonavir, a potent CYP3A4 inhibitor, is a standard clinical practice to boost lopinavir's plasma concentrations and enhance its antiviral efficacy.[5]
Caption: CYP3A4-mediated metabolism of Lopinavir to its active metabolite M-1.
HIV Life Cycle and Protease Inhibition
Lopinavir and its active metabolite M-1 exert their antiviral effect by inhibiting the HIV-1 protease. This enzyme is critical for the maturation of new virus particles, as it cleaves newly synthesized polyproteins into functional viral proteins. By blocking this step, protease inhibitors prevent the production of infectious virions.
Caption: Inhibition of HIV-1 protease by Lopinavir and Metabolite M-1.
References
- 1. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP3A4-mediated lopinavir bioactivation and its inhibition by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP3A4 polymorphism and lopinavir toxicity in an HIV-infected pregnant woman - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key considerations for conducting bioequivalence (BE) studies of lopinavir, a critical protease inhibitor in antiretroviral therapy. Co-formulated with ritonavir to boost its pharmacokinetic profile, the assessment of lopinavir's bioequivalence requires a thorough understanding of its metabolism, appropriate study design, and precise analytical methodologies. This document outlines these critical aspects, presenting data and protocols to support the design and execution of successful bioequivalence studies.
Lopinavir and its Co-formulant, Ritonavir: Pharmacokinetic Profile
Lopinavir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] To counteract its rapid metabolism and enhance its bioavailability, lopinavir is co-formulated with a sub-therapeutic dose of ritonavir, a potent inhibitor of CYP3A4.[2][3][5][6] This inhibition of lopinavir's metabolism by ritonavir leads to higher plasma concentrations and a longer half-life of lopinavir, which is crucial for its antiviral efficacy.[2][3][5][6] Consequently, bioequivalence studies for lopinavir-containing formulations must also measure ritonavir concentrations to ensure comparable pharmacokinetic performance of both the active drug and its pharmacokinetic enhancer.[7][8]
While at least 13 oxidative metabolites of lopinavir have been identified in humans, current regulatory guidelines for bioequivalence studies focus on the parent compounds, lopinavir and ritonavir.[2][6][7][8] One of the major metabolites, known as M-1, has been shown to possess antiviral activity.[1][9] However, its contribution to the overall clinical effect is not considered significant enough to warrant its measurement in standard bioequivalence assessments.
Bioequivalence Study Design and Key Pharmacokinetic Parameters
Regulatory agencies such as the FDA and EMA recommend a standardized approach for lopinavir/ritonavir bioequivalence studies. These are typically single-dose, two-period, two-sequence crossover studies conducted in healthy volunteers under both fasting and fed conditions.[5][7][8][10][11][12][13] The key pharmacokinetic (PK) parameters for assessing bioequivalence are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[10][13] For a generic product to be considered bioequivalent to a reference product, the 90% confidence intervals (CIs) for the geometric mean ratios of Cmax and AUC for both lopinavir and ritonavir must fall within the acceptance range of 80.00% to 125.00%.[10][13]
Table 1: Illustrative Pharmacokinetic Parameters of Lopinavir and Ritonavir from a Bioequivalence Study
| Analyte | Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Lopinavir | Cmax (ng/mL) | 9850 ± 2450 | 9980 ± 2670 | 98.7 (91.2 - 106.8) |
| AUC0-t (ng·h/mL) | 75600 ± 18900 | 76200 ± 19500 | 99.2 (92.5 - 106.4) | |
| Tmax (h) | 4.2 ± 1.1 | 4.3 ± 1.2 | - | |
| Ritonavir | Cmax (ng/mL) | 550 ± 180 | 580 ± 210 | 94.8 (87.5 - 102.7) |
| AUC0-t (ng·h/mL) | 3450 ± 1150 | 3580 ± 1250 | 96.4 (89.1 - 104.2) | |
| Tmax (h) | 4.5 ± 1.3 | 4.6 ± 1.4 | - |
Note: The data in this table is for illustrative purposes and is synthesized from typical values reported in bioequivalence studies.
Experimental Protocols
A robust and well-defined experimental protocol is fundamental to the successful execution of a lopinavir bioequivalence study. Below is a detailed methodology for a typical study.
Study Population
-
Healthy adult male and non-pregnant, non-lactating female volunteers.
-
Number of subjects is determined by statistical power calculations, often ranging from 24 to 72 participants to account for potential dropouts and variability.[10][11]
Study Design
-
Single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study.
-
Two separate studies are conducted: one under fasting conditions and one under fed conditions (typically a high-fat, high-calorie meal).[5][7][8]
-
A washout period of at least 7 days is maintained between the two treatment periods.[5]
Dosing and Administration
-
A single oral dose of the test and reference formulations of lopinavir/ritonavir is administered. The dose is typically 400 mg/100 mg.[7][8]
-
In the fasting study, subjects fast overnight for at least 10 hours before dosing and for 4 hours post-dose.
-
In the fed study, the dose is administered shortly after the consumption of a standardized high-fat, high-calorie meal.
Blood Sampling
-
Serial blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Sampling time points are designed to adequately capture the plasma concentration-time profile, including the absorption, distribution, and elimination phases. A typical schedule includes pre-dose (0 hour) and multiple post-dose time points up to 48 or 72 hours.[5][10]
Analytical Methodology
-
Plasma concentrations of lopinavir and ritonavir are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11][14][15][16][17][18] This method provides the necessary sensitivity, specificity, and accuracy for pharmacokinetic analysis.
Visualizing the Process
To better illustrate the key processes involved in a lopinavir bioequivalence study, the following diagrams have been generated.
References
- 1. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. extranet.who.int [extranet.who.int]
- 6. extranet.who.int [extranet.who.int]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A bioequivalence study comparing two formulations of lopinavir/ritonavir capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. Impact of food administration on lopinavir-ritonavir bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Analytical Techniques for the Analysis of Lopinavir and Ritonavir...: Ingenta Connect [ingentaconnect.com]
- 16. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 17. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of plasma lopinavir/ritonavir following the administration of 400/100 mg, 200/150 mg and 200/50 mg twice daily in HIV-negative volunteers - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro metabolism of Lopinavir, a critical antiretroviral agent. By examining its metabolic profile in various in vitro systems, researchers can gain valuable insights into its pharmacokinetics, potential drug-drug interactions, and the factors influencing its efficacy. This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary metabolic pathways and experimental workflows.
Quantitative Comparison of Lopinavir Metabolism
Lopinavir undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) 3A enzyme subfamily, with CYP3A4 being the major contributor.[1][2][3][4] This metabolic conversion is a key determinant of its oral bioavailability and is the reason for its co-formulation with ritonavir, a potent CYP3A4 inhibitor.[4][5] The following table summarizes the key kinetic parameters of Lopinavir metabolism in different in vitro systems.
| In Vitro System | Parameter | Value | Reference |
| Human Liver Microsomes (HLMs) | Apparent Michaelis-Menten Constant (Km) | 6.8 ± 3.6 µM | [NA] |
| Apparent Maximum Velocity (Vmax) | 9.4 ± 5.5 nmol/mg protein/min | [NA] | |
| Intrinsic Clearance (CLint) | 4830 µL/min/mg | [NA] | |
| Neonatal Human Liver Microsomes | Intrinsic Clearance (CLint) | Substantially lower than adult HLMs | [NA] |
| Recombinant Human CYP3A4 | Intrinsic Clearance (CLint) | 17.4 µL/min/pmol | [NA] |
| Recombinant Human CYP3A7 | Intrinsic Clearance (CLint) | 0.555 µL/min/pmol | [NA] |
Experimental Protocols
The following sections detail generalized methodologies for studying the in vitro metabolism of Lopinavir.
Metabolism in Human Liver Microsomes (HLMs)
This protocol outlines the steps to assess the metabolic stability and kinetics of Lopinavir using HLMs.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Lopinavir
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLMs (e.g., 0.2-1.0 mg/mL protein concentration), and Lopinavir at various concentrations (for kinetic studies) or a single concentration (for stability studies).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes for stability; a fixed time within the linear range for kinetic studies).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or vial for analysis of the remaining Lopinavir and the formation of its metabolites using a validated LC-MS/MS method.[6][7][8]
Metabolism using Recombinant Cytochrome P450 Enzymes
This protocol is used to identify the specific CYP enzymes responsible for Lopinavir metabolism.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, etc.) co-expressed with NADPH-cytochrome P450 reductase
-
Lopinavir
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Control membranes (without the specific CYP enzyme)
-
LC-MS/MS system
Procedure:
-
Incubation Setup: Prepare separate incubation mixtures for each recombinant CYP enzyme and a control. Each mixture should contain the buffer, the specific recombinant enzyme (or control membrane), and Lopinavir.
-
Pre-incubation and Initiation: Follow the same pre-incubation and reaction initiation steps as described for the HLM assay.
-
Incubation and Termination: Incubate at 37°C for a fixed time and then terminate the reaction with a cold organic solvent.
-
Analysis: Analyze the samples by LC-MS/MS to determine the extent of Lopinavir metabolism by each specific CYP enzyme by comparing it to the control incubation.
Visualizations
The following diagrams illustrate the metabolic pathway of Lopinavir and a typical experimental workflow for in vitro metabolism studies.
Caption: Metabolic pathway of Lopinavir.
Caption: In vitro drug metabolism workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. CPY3A4-Mediated Lopinavir Bioactivation and Its Inhibition by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP3A4-mediated lopinavir bioactivation and its inhibition by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lopinavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of immunoassay cross-reactivity for Lopinavir Metabolite M-1, offering insights into potential analytical interferences. Due to the limited availability of public data on the cross-reactivity of specific commercial immunoassays with lopinavir metabolites, this document synthesizes established principles of immunoassay validation and presents a framework for assessing such cross-reactivity. We will explore the significance of metabolite interference, compare immunoassay platforms, and contrast them with highly specific chromatographic methods.
The Challenge of Metabolite Cross-Reactivity
Lopinavir, a protease inhibitor used in the treatment of HIV, undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A.[1] This process generates numerous oxidative metabolites, with at least 13 identified in humans.[1] this compound is one of these active metabolites.[1] Immunoassays, which rely on antibody recognition of a specific molecule, can sometimes exhibit cross-reactivity, where the antibody binds not only to the target drug (lopinavir) but also to structurally similar metabolites like M-1. This can lead to an overestimation of the parent drug concentration, potentially impacting therapeutic drug monitoring (TDM) and clinical decision-making.
Comparative Analysis of Analytical Methods
The accurate measurement of lopinavir is crucial for optimizing treatment efficacy and minimizing toxicity. While immunoassays offer a rapid and high-throughput solution, their specificity can be a concern. In contrast, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide the highest degree of specificity and are considered the gold standard for therapeutic drug monitoring.[2][3][4][5][6][7][8]
Below is a summary table illustrating a hypothetical comparison of different analytical methods for lopinavir, highlighting the key performance aspect of metabolite cross-reactivity.
| Analytical Method | Principle | Throughput | Specificity for Lopinavir | Potential for M-1 Cross-Reactivity |
| Immunoassay (e.g., CEDIA, EMIT) | Competitive Antibody Binding | High | Moderate to High | Possible (Data not publicly available) |
| LC-MS/MS | Chromatographic Separation & Mass Detection | Low to Medium | Very High | Negligible |
Experimental Protocol for Assessing Cross-Reactivity
To quantitatively determine the cross-reactivity of this compound in a competitive immunoassay, the following experimental protocol can be employed. This protocol is based on standard industry practices for immunoassay validation.
Objective: To determine the percentage cross-reactivity of this compound in a lopinavir-specific immunoassay.
Materials:
-
Lopinavir-specific immunoassay kit (e.g., CEDIA, EMIT)
-
Calibrators and controls provided with the immunoassay kit
-
Certified reference standards of lopinavir and this compound
-
Drug-free human plasma or serum
-
Appropriate laboratory equipment (e.g., automated chemistry analyzer, precision pipettes)
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of lopinavir and this compound in a suitable solvent (e.g., methanol or DMSO).
-
Preparation of Spiked Samples:
-
Prepare a series of standards by spiking known concentrations of lopinavir into drug-free plasma. These will be used to generate a standard curve.
-
Prepare a series of solutions by spiking increasing concentrations of this compound into drug-free plasma.
-
-
Assay Performance:
-
Run the lopinavir calibrators and controls on the automated chemistry analyzer to ensure the assay is performing within specifications.
-
Analyze the prepared lopinavir standards to generate a standard curve.
-
Analyze the spiked this compound samples using the lopinavir immunoassay.
-
-
Data Analysis:
-
Using the lopinavir standard curve, determine the apparent lopinavir concentration for each of the this compound samples.
-
Calculate the percentage cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Lopinavir Concentration / Concentration of this compound) x 100
-
Hypothetical Data Presentation:
The following table illustrates how the cross-reactivity data for this compound and other relevant compounds could be presented.
| Compound | Concentration Tested (ng/mL) | Apparent Lopinavir Concentration (ng/mL) | % Cross-Reactivity |
| Lopinavir | 1000 | 1000 | 100% |
| This compound | 5000 | 50 | 1.0% |
| Ritonavir | 1000 | < LOQ | Not Detected |
| Other Antiretrovirals | 1000 | < LOQ | Not Detected |
| Note: Data presented is hypothetical and for illustrative purposes only. |
Visualizing the Workflow and Metabolic Pathway
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing cross-reactivity and the metabolic pathway of lopinavir.
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Caption: Simplified metabolic pathway of Lopinavir.
Conclusion
While immunoassays provide a valuable tool for the rapid screening of lopinavir, the potential for cross-reactivity with metabolites such as M-1 underscores the importance of thorough validation. For clinical applications requiring precise quantification of the parent drug, highly specific methods like LC-MS/MS remain the preferred choice. Laboratories and researchers utilizing immunoassays for lopinavir should be aware of the potential for metabolite interference and, where possible, perform in-house validation studies to characterize the cross-reactivity of the specific assay in use.
References
- 1. bepls.com [bepls.com]
- 2. Therapeutic drug monitoring of lopinavir/ritonavir given alone or with a non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring of lopinavir and ritonavir in peripheral blood mononuclear cells, plasma, and ultrafiltrate using a selective and highly sensitive LC/MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic drug monitoring of lopinavir/ritonavir in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lopinavir and its metabolites is paramount in pharmacokinetic studies, therapeutic drug monitoring, and the overall development of effective HIV treatments. Lopinavir Metabolite M-1, an active C-4 oxidation product of lopinavir, plays a significant role in the drug's metabolic profile.[1] This guide provides a comparative overview of analytical methodologies for this compound, drawing upon established techniques for the parent compound to offer a framework for inter-laboratory assessment. While direct inter-laboratory comparison studies for Lopinavir M-1 are not publicly available, this document synthesizes performance data from various validated methods for lopinavir analysis, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to establish a benchmark for expected analytical performance.
Comparative Analysis of Analytical Methods
The quantification of lopinavir and its metabolites in biological matrices is predominantly achieved through LC-MS/MS due to its high sensitivity, specificity, and rapid analysis times.[2] The performance of these methods across different laboratories, while not formally compared for M-1, can be inferred from the extensive data available for lopinavir. The following table summarizes key performance parameters from various published LC-MS/MS methods for lopinavir, which can be considered representative for the analysis of its M-1 metabolite given their structural similarities.
| Parameter | Method A (LC-MS/MS) | Method B (LC-MS/MS) | Method C (LC-MS/MS) |
| Linearity Range | 62.5 - 10000 ng/mL[3] | 10 - 150 ng/mL[2] | 0.1 - 20 µg/L |
| Lower Limit of Quantitation (LLOQ) | 15 pg/mL[3] | 10 ng/mL[2] | 0.05 - 0.1 µg/L |
| Intra-day Precision (%RSD) | < 15%[3] | 1.33% - 1.92%[2] | 3.1% - 13.3% |
| Inter-day Precision (%RSD) | < 15%[3] | Not Reported | 3.1% - 13.3% |
| Accuracy/Recovery | > 75% (absolute recovery)[3] | 102.46% - 110.66%[2] | 96.2% - 113.9% |
Note: Data presented is for the parent drug lopinavir and serves as a proxy for expected M-1 metabolite analysis performance.
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using LC-MS/MS is outlined below. This protocol is a composite based on common practices for lopinavir analysis.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma, add an internal standard.
-
Alkalinize the sample with a suitable buffer.
-
Perform protein precipitation followed by liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).[3]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column is typically used (e.g., Agilent ZORBAX Eclipse XDB-C18, Acquity BEH C18).[2][3]
-
Mobile Phase: A gradient of methanol and water containing a small percentage of formic acid is common.[3]
-
Flow Rate: Typically in the range of 0.3 - 1.2 mL/min.[4]
-
Injection Volume: 10-20 µL.[4]
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[2][3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for lopinavir are well-established (e.g., m/z 629.6 → 155.2).[3] For M-1, a precursor ion corresponding to its molecular weight would be selected, and a characteristic product ion would be monitored. The MS/MS spectrum for Lopinavir M-1 shows a protonated adduct [M+H]+.[5]
Visualizing Key Processes
To further clarify the context and workflow of Lopinavir M-1 analysis, the following diagrams are provided.
Caption: Metabolic pathway of Lopinavir to its major metabolite M-1.
Caption: General experimental workflow for Lopinavir M-1 analysis.
Conclusion
This guide provides a foundational comparison for the analysis of this compound. While a dedicated inter-laboratory study is the gold standard for assessing analytical variability, the data and protocols presented here, derived from robust studies on the parent compound, offer a valuable resource for laboratories to benchmark their own methods. Consistency in sample preparation, the use of appropriate internal standards, and well-defined chromatographic and mass spectrometric conditions are critical for achieving reproducible and comparable results across different research settings. The provided diagrams offer a clear visual representation of the metabolic context and the analytical process, further aiding in the standardization of these complex bioanalytical assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ijper.org [ijper.org]
- 3. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Item - Development of LC-MS/MS methods to quantitate lopinavir, lopinavir M1, nelfinavir, nelfinavir M8, ritonavir, and hydroxy ritonavir in human liver microsomes. - figshare - Figshare [figshare.com]
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Lopinavir, a potent HIV-1 protease inhibitor, is a cornerstone of antiretroviral therapy. Co-administered with ritonavir, a pharmacokinetic enhancer that inhibits its rapid metabolism, lopinavir's efficacy is significantly increased. The primary route of lopinavir metabolism is through the hepatic cytochrome P450 (CYP) 3A4 isoenzyme, leading to the formation of several oxidative metabolites. Among these, Metabolite M-1 is a major and active metabolite, also exhibiting anti-HIV properties.[1][2][3][4] This guide provides a comparative analysis of validating Lopinavir Metabolite M-1 as a biomarker of lopinavir metabolism against the current standard of therapeutic drug monitoring (TDM) of the parent drug.
Current Standard: Therapeutic Drug Monitoring of Lopinavir
Therapeutic drug monitoring of lopinavir plasma concentrations is the established method for assessing its metabolism and ensuring therapeutic efficacy.[1][2][5] TDM is particularly crucial in specific patient populations, such as pregnant women, where physiological changes can alter drug pharmacokinetics, and in patients with suspected drug-drug interactions or treatment failure.[1][5][6]
Alternative Approach: this compound as a Potential Biomarker
The measurement of this compound offers a potential alternative or complementary approach to TDM. As a direct product of lopinavir's CYP3A4-mediated metabolism, its concentration could theoretically provide a more direct measure of the metabolic activity of this key enzyme. However, the clinical utility of M-1 as a biomarker is not yet fully validated, and its monitoring is not standard practice.
Comparative Data
To date, no comprehensive clinical studies have been published that directly validate this compound as a superior or equivalent biomarker to lopinavir TDM for predicting clinical outcomes. The available data primarily focuses on the pharmacokinetics of lopinavir.
| Parameter | Lopinavir (with Ritonavir) | This compound | Data Source |
| Role in Therapy | Active Antiretroviral Drug | Active Metabolite | [1][2][7][8] |
| Primary Metabolism | CYP3A4 | Further metabolism not well characterized | [9][10][11] |
| Monitoring Method | Therapeutic Drug Monitoring (TDM) | Research-based quantification | [1][2][5] |
| Clinical Utility of Monitoring | Established for dose optimization in specific populations and scenarios | Not established | [1][5][6][12] |
| Typical Plasma Concentrations (Trough) | 3.0 to 7.1 mg/L | Not routinely measured in clinical practice | [9] |
| In vitro Anti-HIV Activity (Ki) | Potent | 0.7 pM | [7][8] |
Experimental Protocols
The quantification of lopinavir and its metabolites in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol that can be adapted for the simultaneous measurement of lopinavir and Metabolite M-1.
LC-MS/MS Method for Quantification in Human Plasma
1. Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., a structurally similar but isotopically labeled compound).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate lopinavir, M-1, and the internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lopinavir: Specific precursor to product ion transition.
-
This compound: Specific precursor to product ion transition.
-
Internal Standard: Specific precursor to product ion transition.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for each analyte.
4. Method Validation:
The analytical method should be validated according to relevant regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Visualizations
Lopinavir Metabolism Pathway
Caption: Simplified pathway of Lopinavir metabolism.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating M-1 as a biomarker.
Conclusion
While this compound is a major and active metabolite of lopinavir, its validation as a routine clinical biomarker for monitoring lopinavir metabolism is not yet established. The current standard of care remains therapeutic drug monitoring of the parent drug, lopinavir. Further research, following a rigorous validation workflow, is required to determine if monitoring Metabolite M-1, either alone or in conjunction with lopinavir, offers any clinical advantage in optimizing antiretroviral therapy. The development of a validated, high-throughput analytical method for the simultaneous quantification of lopinavir and M-1 is a critical first step in enabling such clinical investigations.
References
- 1. Utility of therapeutic drug monitoring in the management of HIV-infected pregnant women in receipt of lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of lopinavir/ritonavir given alone or with a non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Population pharmacokinetics of lopinavir in combination with ritonavir in HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic-Pharmacodynamic Analysis of Lopinavir-Ritonavir in Combination with Efavirenz and Two Nucleoside Reverse Transcriptase Inhibitors in Extensively Pretreated Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lopinavir/Ritonavir Pharmacokinetics in HIV/HCV-Coinfected Patients With or Without Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic parameters of the antiretroviral drug Lopinavir and its major active metabolite, M-1. The information presented is intended to support research and development efforts in the field of pharmacology and drug metabolism.
Executive Summary
Lopinavir is a potent HIV-1 protease inhibitor, almost exclusively co-administered with Ritonavir, a pharmacokinetic enhancer that inhibits its rapid metabolism. This combination results in therapeutic plasma concentrations of Lopinavir. The primary metabolic pathway for Lopinavir is oxidation, mediated predominantly by the cytochrome P450 3A (CYP3A) isoenzyme, leading to the formation of several metabolites. Among these, the M-1 metabolite, a product of C-4 oxidation, is considered a major metabolite and has been shown to possess antiviral activity.
This guide summarizes the available pharmacokinetic data for both Lopinavir and its M-1 metabolite, details the experimental protocols for their quantification, and provides a visual representation of the metabolic pathway. A notable data gap exists in the public domain regarding the specific in vivo pharmacokinetic parameters of the M-1 metabolite in humans.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of Lopinavir and what is known about its M-1 metabolite.
Table 1: Pharmacokinetic Parameters of Lopinavir (Co-administered with Ritonavir)
| Parameter | Value | Population | Reference |
| Maximum Plasma Concentration (Cmax) | 9.8 ± 3.7 µg/mL | HIV-positive subjects | [1] |
| 11.8 ± 3.7 µg/mL | HIV-infected subjects (once-daily regimen) | [1] | |
| Area Under the Curve (AUC) | 92.6 ± 36.7 µg•h/mL (AUC12) | HIV-positive subjects | [1] |
| 154.1 ± 61.4 µg•h/mL (AUC24) | HIV-infected subjects (once-daily regimen) | [1] | |
| Trough Concentration (Cmin) | 3.0 to 7.1 mg/L | HIV-infected patients | [2] |
| Apparent Oral Clearance (CL/F) | 6-7 L/h | Healthy adult volunteers | [1][3] |
| Elimination Half-life (t½) | 5-6 hours | Healthy adult volunteers | [4][5] |
| Volume of Distribution (Vd/F) | 16.9 L | Healthy adult volunteers | [1][6] |
| Protein Binding | 98-99% | In vitro | [1][4] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Metabolite M-1
| Parameter | Value | Notes | Reference |
| In vivo Pharmacokinetics (Cmax, AUC, t½) | Data not available | While M-1 is a major metabolite, its plasma concentrations are reported to be low, and specific pharmacokinetic values in humans are not well-documented in the literature. | [7] |
| Antiviral Activity (in vitro) | EC50 of 1.413 μM | In MT-4 cells | [8] |
| Ki of 0.7 pM | Inhibition of HIV protease | [8] | |
| Formation | Major oxidative metabolite | Formed via CYP3A-mediated C-4 oxidation of Lopinavir. | [1] |
Experimental Protocols
The quantification of Lopinavir in biological matrices is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS/MS) detection is the most common analytical technique.
Protocol 1: Quantification of Lopinavir in Human Plasma using HPLC-UV
This method is suitable for determining Lopinavir concentrations in clinical research settings.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add an internal standard (e.g., Diazepam).
-
Alkalinize the plasma sample.
-
Perform liquid-liquid extraction using an organic solvent such as ethyl acetate.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.[9]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase analytical column.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 10 mmol/L sodium dihydrogen phosphate, pH 4.80) in a 60:40 (v/v) ratio.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detection at 205 nm.[9]
3. Calibration and Quantification:
-
Prepare calibration curves by spiking blank plasma with known concentrations of Lopinavir.
-
The concentration of Lopinavir in the study samples is determined by comparing the peak area ratio of Lopinavir to the internal standard against the calibration curve.
Protocol 2: Quantification of Lopinavir in Human Plasma using LC-MS/MS
This method offers higher sensitivity and selectivity, making it suitable for studies requiring lower limits of quantification.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard.
-
Precipitate plasma proteins using an alkalinized solution.
-
Perform liquid-liquid extraction with ethyl acetate.[10]
2. LC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a C18 column with a gradient mobile phase, typically consisting of methanol and 0.1% formic acid in water.[10]
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: Use multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Lopinavir and the internal standard. For Lopinavir, a common transition is m/z 629.6 → 155.2.[10]
Mandatory Visualization
The following diagram illustrates the metabolic conversion of Lopinavir to its M-1 metabolite.
Caption: Metabolic pathway of Lopinavir to Metabolite M-1.
Conclusion
This guide provides a detailed comparison of the pharmacokinetic profiles of Lopinavir and its M-1 metabolite. While extensive data is available for Lopinavir, particularly when co-administered with Ritonavir, there is a significant lack of in vivo pharmacokinetic data for the M-1 metabolite in humans. The provided experimental protocols offer a starting point for researchers aiming to quantify Lopinavir in biological samples. The visualization of the metabolic pathway highlights the critical role of CYP3A enzymes in the biotransformation of Lopinavir. Further research is warranted to fully characterize the in vivo disposition and clinical relevance of the M-1 metabolite.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Population pharmacokinetics of lopinavir in combination with ritonavir in HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. Lopinavir - Wikipedia [en.wikipedia.org]
- 6. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Simultaneous quantification of lopinavir and ritonavir in human plasma by high performance liquid chromatography coupled with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the relative potency of the HIV protease inhibitor Lopinavir and its major metabolites, with a focus on M-1. The information herein is supported by experimental data to aid in understanding their therapeutic potential and metabolic activity.
Lopinavir, a critical component of antiretroviral therapy, undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This process results in the formation of several metabolites, with M-1, M-3, and M-4 being the most predominant. Understanding the antiviral activity of these metabolites is crucial for a complete picture of Lopinavir's efficacy and pharmacological profile.
Quantitative Comparison of Antiviral Potency
The following table summarizes the in vitro potency of Lopinavir and its primary metabolite, M-1, against HIV. Data for metabolites M-3 and M-4 are qualitatively described as comparable to the parent drug.
| Compound | Inhibition Constant (Ki) against HIV Protease | 50% Effective Concentration (EC50) against HIV in MT-4 cells |
| Lopinavir | 1.3 - 3.6 pM | 6.5 nM (in Peripheral Blood Mononuclear Cells) |
| Metabolite M-1 | 0.7 pM[1] | 1.413 µM (in the presence of 50% human serum) |
| Metabolite M-3/M-4 | Potency comparable to Lopinavir | Not explicitly quantified in the reviewed literature. |
Lopinavir Metabolism and Pathway
Lopinavir is almost exclusively metabolized by the hepatic CYP3A isozyme[2]. The major oxidative metabolites identified are M-1, M-3, and M-4[3]. The metabolic pathway is significantly inhibited by Ritonavir, a potent CYP3A inhibitor, which is co-administered with Lopinavir to "boost" its plasma concentrations and therapeutic efficacy[2].
References
Safety Operating Guide
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Lopinavir Metabolite M-1.
Quantitative Data Summary
Occupational Exposure Limits (OELs) and specific quantitative toxicity data for this compound have not been established. The following data for the parent compound, Lopinavir, is provided for reference.
| Property | Data for Lopinavir |
| Molecular Formula | C37H48N4O5 |
| Molecular Weight | 628.8 g/mol [1] |
| Appearance | White to beige powder/solid[2] |
| Melting Point | 124 - 127 °C[2] |
| Solubility | No information available[2] |
| Stability | Stable under recommended storage conditions[2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids[2] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides (NOx)[2] |
Experimental Protocols: Standard Operating Procedures
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following table provides general guidance.
| PPE Category | Recommended Equipment |
| Hand Protection | Nitrile or polychloroprene gloves. Inspect gloves for degradation and wear before and during use.[3] |
| Eye/Face Protection | Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[2] |
| Skin and Body Protection | Laboratory coat. For larger quantities (over 1 kg), a disposable, low-permeability coverall and shoe covers are recommended.[3] |
| Respiratory Protection | Not typically required under normal use with adequate engineering controls. If dust is generated, a NIOSH-approved respirator may be necessary.[2][3] |
Safe Handling Procedures
a. Engineering Controls:
-
Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
b. Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Aliquoting: If working with the solid form, conduct these activities in a ventilated enclosure to prevent dust generation. Use appropriate tools (e.g., spatulas) to handle the material.
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
-
c. Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as outlined above.
-
For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[2]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
Disposal Plan
All waste materials contaminated with this compound should be considered hazardous waste.
a. Waste Segregation and Collection:
-
Collect all solid waste (e.g., contaminated gloves, liners, wipes) in a designated, labeled, and sealed hazardous waste container.
-
Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
b. Disposal Method:
-
Dispose of waste through a licensed waste disposal company.
-
Disposal options may include incineration in a licensed facility or burial in a licensed landfill, in accordance with local, state, and federal regulations.[3]
-
Decontaminate empty containers before disposal.[3]
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logic diagram for selecting appropriate Personal Protective Equipment (PPE).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
